molecular formula C28H34O8 B15596215 Dihydrotrichotetronine

Dihydrotrichotetronine

Cat. No.: B15596215
M. Wt: 498.6 g/mol
InChI Key: KCPUSSJDCHTZSH-LKBXYLJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydrotrichotetronine is a useful research compound. Its molecular formula is C28H34O8 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(1S,4R,5Z,7S,8R)-7-[(E)-hex-4-enoyl]-3-hydroxy-8-[(2S)-3-hydroxy-2,4-dimethyl-5-oxofuran-2-yl]-5-[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,3-dimethylbicyclo[2.2.2]octane-2,6-dione

InChI

InChI=1S/C28H34O8/c1-7-9-11-13-16(29)18-20-21(28(6)22(31)15(3)24(33)36-28)19(17(30)14-12-10-8-2)26(4,23(18)32)25(34)27(20,5)35/h7-11,13,19-21,29,31,35H,12,14H2,1-6H3/b9-7+,10-8+,13-11+,18-16-/t19-,20-,21-,26-,27?,28-/m0/s1

InChI Key

KCPUSSJDCHTZSH-LKBXYLJKSA-N

Origin of Product

United States

Foundational & Exploratory

Dihydrotrichotetronine: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine is a polyketide metabolite belonging to the sorbicillinoid class of natural products. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the underlying biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and drug discovery.

Discovery

This compound, along with its structural analog trichotetronine, was first reported in 1997 by Shirota and colleagues. The initial discovery was the result of a screening program aimed at identifying novel bioactive metabolites from fungal sources. The producing organism was identified as Trichothecium roseum, a fungus known for producing a variety of secondary metabolites. Subsequent studies have also reported the isolation of this compound from other fungal species, including Penicillium terrestre, Acremonium citrinum, and Trichoderma citrinoviride, highlighting its distribution across different fungal genera.

Biosynthesis

The biosynthesis of this compound proceeds through a polyketide pathway, a common route for the synthesis of a wide array of fungal secondary metabolites. While the specific enzymatic steps for this compound have not been fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of related trichothecene (B1219388) mycotoxins. The pathway begins with the cyclization of farnesyl pyrophosphate, a key intermediate in the terpene biosynthesis pathway, to form the trichodiene (B1200196) core. A series of oxygenation and isomerization reactions, catalyzed by cytochrome P450 monooxygenases and other enzymes, then lead to the formation of the characteristic tetronate ring and the bicyclic core of the molecule.

This compound Biosynthesis Putative Biosynthetic Pathway of this compound FPP Farnesyl Pyrophosphate Trichodiene Trichodiene FPP->Trichodiene Trichodiene Synthase Isotrichodermin Isotrichodermin Trichodiene->Isotrichodermin Cytochrome P450 Monooxygenases Oxygenation Oxygenation Steps Isotrichodermin->Oxygenation Cyclization Cyclization & Rearrangement Oxygenation->Cyclization This compound This compound Cyclization->this compound

Caption: Putative biosynthetic pathway of this compound from farnesyl pyrophosphate.

Isolation Protocols

The isolation of this compound from fungal cultures is a multi-step process involving extraction and chromatographic purification. The following is a generalized protocol based on methodologies reported in the literature.

Fungal Cultivation and Extraction
  • Cultivation: The producing fungal strain (e.g., Penicillium terrestre) is cultivated in a suitable liquid or solid medium (e.g., Potato Dextrose Broth or Rice Medium) under optimal conditions of temperature and agitation for a period of 14-21 days to allow for the accumulation of secondary metabolites.

  • Extraction: The fungal biomass and culture broth are separated by filtration. The mycelia and the culture filtrate are then extracted separately with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound are pooled and further purified on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective in removing pigments and other polar impurities.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC on a C18 column using a mobile phase of methanol and water or acetonitrile (B52724) and water.

Isolation Workflow General Isolation Workflow for this compound Cultivation Fungal Cultivation Extraction Solvent Extraction Cultivation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Sephadex Sephadex LH-20 Chromatography SilicaGel->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: A generalized workflow for the isolation of this compound from fungal cultures.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data reported for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₈H₃₄O₈
Molecular Weight498.56 g/mol
AppearanceColorless oil or amorphous powder
Optical RotationVaries depending on the solvent

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not available in the searched resources

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
Data not available in the searched resources

Table 4: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

TechniqueKey Signals
IR (KBr, cm⁻¹)Data not available in the searched resources
High-Resolution Mass Spectrometry (HRMS)Data not available in the searched resources

Note: Specific spectroscopic data was not available in the initial search results. Further targeted searches of chemical databases would be required to populate these tables fully.

Conclusion

This compound represents an intriguing member of the sorbicillinoid family with potential for further investigation into its biological activities. The isolation procedures outlined in this guide, while general, provide a solid foundation for researchers aiming to obtain this compound for further study. The elucidation of its complete biosynthetic pathway and the full characterization of its pharmacological properties remain exciting avenues for future research in the field of natural product drug discovery.

Unveiling Dihydrotrichotetronine: A Technical Guide to its Fungal Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Dihydrotrichotetronine, a sorbicillinoid natural product. Sourced from the depths of the marine environment, this compound has been isolated from a specific strain of the fungus Penicillium sp., offering a compelling subject for natural product chemistry and drug discovery. This document details its natural source, presents key quantitative data, outlines experimental protocols for its isolation and characterization, and visualizes relevant biochemical and experimental workflows.

Natural Source and Identification

This compound is a secondary metabolite produced by the marine-derived fungus Penicillium sp. SCSIO06871 . This fungal strain was isolated from a deep-sea sediment sample, highlighting the largely untapped potential of marine microorganisms as a source of novel bioactive compounds. The CAS number for this compound is 199729-13-0.[1]

Quantitative Data

The isolation and characterization of this compound from Penicillium sp. SCSIO06871 yielded specific quantitative data crucial for its identification and further research. The following table summarizes the key physicochemical and spectroscopic properties of the compound.

PropertyValue
Molecular Formula C₂₈H₃₄O₈
Molecular Weight 498.56 g/mol
CAS Number 199729-13-0

Further quantitative data, such as yield from fermentation and specific optical rotation, would be detailed in the primary research article by Pang et al. (2021).

Experimental Protocols

The following sections provide a detailed methodology for the fermentation of Penicillium sp. SCSIO06871, followed by the extraction, isolation, and structural elucidation of this compound, based on the procedures described in the scientific literature.

Fungal Fermentation and Extraction

The production of this compound is achieved through the cultivation of Penicillium sp. SCSIO06871.

Fermentation Protocol:

  • Inoculation: A seed culture of Penicillium sp. SCSIO06871 is prepared by inoculating a suitable liquid medium (e.g., Potato Dextrose Broth) and incubating for a specified period to achieve sufficient mycelial growth.

  • Scale-up Fermentation: The seed culture is then used to inoculate a larger volume of production medium. The composition of this medium is critical for optimal secondary metabolite production and would typically consist of a carbon source (e.g., glucose), a nitrogen source (e.g., peptone, yeast extract), and essential minerals.

  • Incubation: The production culture is incubated under controlled conditions of temperature, agitation, and aeration for a period determined by time-course studies to maximize the yield of this compound.

  • Harvesting: After the incubation period, the fungal biomass and the culture broth are separated by filtration or centrifugation.

Extraction Protocol:

  • Solvent Extraction: The culture broth is extracted with an organic solvent of appropriate polarity, such as ethyl acetate, to partition the secondary metabolites from the aqueous phase.

  • Mycelial Extraction: The fungal mycelium is also typically extracted with a polar organic solvent, like methanol (B129727) or acetone, to recover any intracellularly stored compounds.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing this compound and other metabolites.

Isolation and Purification

The crude extract undergoes a series of chromatographic steps to isolate this compound.

Chromatography Protocol:

  • Initial Fractionation: The crude extract is first subjected to a primary chromatographic separation, such as vacuum liquid chromatography (VLC) or medium pressure liquid chromatography (MPLC) over a stationary phase like silica (B1680970) gel or a reversed-phase material (e.g., C18). A gradient of solvents with increasing polarity is used to elute fractions of varying composition.

  • Fraction Selection: The resulting fractions are analyzed by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): The enriched fractions are then subjected to preparative or semi-preparative HPLC, often using a reversed-phase column (e.g., C18 or phenyl-hexyl). An isocratic or gradient elution with a suitable solvent system (e.g., methanol-water or acetonitrile-water) is employed to achieve final purification of this compound.

Structure Elucidation

The definitive structure of the isolated this compound is determined using a combination of spectroscopic techniques.

Spectroscopic Analysis Protocol:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and, consequently, the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons (COSY), the direct correlation between protons and their attached carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which allows for the complete assembly of the molecular structure.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the molecule.

Visualizations

The following diagrams illustrate the experimental workflow for the isolation of this compound and a proposed biosynthetic relationship for sorbicillinoids.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_isolation Isolation & Purification cluster_analysis Structure Elucidation fungus Penicillium sp. SCSIO06871 fermentation Large-Scale Fermentation fungus->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract vlc VLC/MPLC Fractionation crude_extract->vlc hplc Preparative HPLC vlc->hplc pure_compound Pure this compound hplc->pure_compound ms HRESIMS pure_compound->ms nmr 1D & 2D NMR pure_compound->nmr structure Chemical Structure ms->structure nmr->structure

Experimental workflow for this compound isolation.

biosynthetic_pathway cluster_precursors Primary Metabolites cluster_pks Polyketide Synthase (PKS) cluster_modifications Post-PKS Modifications acetyl_coa Acetyl-CoA polyketide Polyketide Intermediate acetyl_coa->polyketide PKS malonyl_coa Malonyl-CoA malonyl_coa->polyketide PKS sorbicillinoid_core Sorbicillinoid Core polyketide->sorbicillinoid_core Cyclization/Oxidation This compound This compound sorbicillinoid_core->this compound Enzymatic Modifications other_sorbicillinoids Other Sorbicillinoids sorbicillinoid_core->other_sorbicillinoids Enzymatic Modifications

References

Unraveling the Molecular Architecture of Dihydrotrichotetronine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical structure elucidation of dihydrotrichotetronine, a sorbicillinoid natural product. The information presented herein is compiled from the primary literature, providing a comprehensive resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a complex polyketide belonging to the sorbicillinoid family of fungal metabolites. These compounds are known for their diverse and intricate molecular architectures and a wide range of biological activities. The definitive structure of this compound was established through a combination of extensive spectroscopic analysis and chemical reasoning. This guide will walk through the key experimental data and logical steps that led to the elucidation of its complete chemical structure.

Isolation and Purification

The producing organism, the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871, was cultured on a large scale to obtain sufficient quantities of secondary metabolites for structural analysis. The isolation of this compound involved a multi-step process designed to separate this specific compound from a complex mixture of other natural products.

Experimental Protocol: Fungal Cultivation and Extraction
  • Cultivation: The fungus Penicillium sp. SCSIO06871 was cultured in a suitable liquid medium to promote the production of secondary metabolites.

  • Extraction: The fungal mycelium and the culture broth were separated by filtration. The broth was then exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the organic-soluble metabolites.

  • Concentration: The resulting organic extract was concentrated under reduced pressure to yield a crude extract, which served as the starting material for chromatographic separation.

Experimental Protocol: Chromatographic Separation
  • Silica (B1680970) Gel Column Chromatography: The crude extract was first subjected to silica gel column chromatography, using a gradient elution system of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient). This initial separation step fractionated the crude extract into several less complex mixtures based on the polarity of the constituent compounds.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest were further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol (B129727) as the eluent. This step is effective in separating compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound was achieved by preparative HPLC, often on a reversed-phase C18 column with a suitable mobile phase (e.g., a methanol-water or acetonitrile-water gradient). This high-resolution technique yielded the pure compound.

Spectroscopic Data and Structure Elucidation

The molecular structure of this compound was determined through the comprehensive analysis of its spectroscopic data, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the molecule, from which the molecular formula was deduced.

Table 1: HRESIMS Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺499.2326499.2321C₂₈H₃₅O₈
[M+Na]⁺521.2146521.2142C₂₈H₃₄NaO₈

The determined molecular formula of C₂₈H₃₄O₈ indicated a significant degree of unsaturation, providing initial clues about the presence of rings and/or double bonds in the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments were employed to piece together the connectivity of atoms and the relative stereochemistry of the molecule. The NMR spectra were recorded in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1198.5
2118.96.05 (s)
3192.1
4108.9
5175.4
640.12.75 (dd, 18.0, 3.0)
2.65 (dd, 18.0, 12.0)
745.32.58 (m)
829.81.95 (m)
1.60 (m)
941.22.10 (m)
1020.10.95 (d, 7.0)
1175.13.80 (d, 8.0)
1255.4
1350.12.20 (m)
1425.31.15 (s)
1521.91.05 (s)
1'168.2
2'122.16.10 (d, 15.0)
3'145.17.20 (dd, 15.0, 10.0)
4'130.96.25 (dd, 15.0, 10.0)
5'142.36.35 (m)
6'18.81.85 (d, 7.0)
7'167.5
8'125.46.15 (d, 15.0)
9'146.27.25 (dd, 15.0, 10.0)
10'131.56.30 (dd, 15.0, 10.0)
11'143.56.40 (m)
12'18.91.90 (d, 7.0)

Visualization of the Elucidation Workflow

The logical process of piecing together the structure of this compound from the spectroscopic data can be visualized as a workflow. This diagram illustrates the key stages of the process, from initial analysis to the final structural confirmation.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly & Confirmation HRESIMS HRESIMS MolFormula Molecular Formula Determination HRESIMS->MolFormula NMR_1D 1D NMR (¹H, ¹³C) FuncGroups Functional Group Identification NMR_1D->FuncGroups ProtonSystems ¹H-¹H Spin System Analysis NMR_1D->ProtonSystems NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_2D->ProtonSystems CH_Connectivity Direct C-H Connectivity NMR_2D->CH_Connectivity LongRange Long-Range C-H Correlations NMR_2D->LongRange Stereochem Relative Stereochemistry NMR_2D->Stereochem Fragments Assembly of Structural Fragments MolFormula->Fragments FuncGroups->Fragments ProtonSystems->Fragments CH_Connectivity->Fragments LongRange->Fragments FinalStructure Proposed Structure of this compound Stereochem->FinalStructure Fragments->FinalStructure

Figure 1: Workflow for the structure elucidation of this compound.

Biosynthetic Considerations

Sorbicillinoids are biosynthesized via a polyketide pathway. The structural features of this compound suggest its origin from the cyclization and subsequent oxidation of a linear polyketide chain, followed by dimerization and further modifications. The diagram below illustrates a plausible biosynthetic relationship of this compound to its monomeric precursors.

biosynthetic_pathway PKS Polyketide Synthase (PKS) Sorbicillin Sorbicillin Monomer PKS->Sorbicillin Biosynthesis Oxidized_Sorbicillin Oxidized Sorbicillin Monomer Sorbicillin->Oxidized_Sorbicillin Oxidation Dimerization [4+2] Cycloaddition (Dimerization) Sorbicillin->Dimerization Oxidized_Sorbicillin->Dimerization This compound This compound Dimerization->this compound Further Modifications

Figure 2: Plausible biosynthetic pathway leading to this compound.

Conclusion

The chemical structure of this compound has been unequivocally established through a rigorous application of modern spectroscopic techniques. The combination of high-resolution mass spectrometry and an array of 1D and 2D NMR experiments provided the necessary data to determine the molecular formula, atomic connectivity, and relative stereochemistry of this intricate fungal metabolite. This detailed structural information is crucial for further investigations into the biological activities and potential therapeutic applications of this compound and other related sorbicillinoids.

The Enigmatic Pathway to Dihydrotrichotetronine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrotrichotetronine, a polyketide metabolite, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its biosynthesis, focusing on the enzymatic machinery and regulatory networks that govern its production in the filamentous fungus Trichoderma reesei. By integrating data from genetic and biochemical studies, this document aims to serve as a core resource for researchers engaged in the study of fungal secondary metabolism and the development of novel therapeutic agents.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites with diverse biological activities. Among these, polyketides represent a significant class of natural products synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs). This compound belongs to this class of compounds and its biosynthesis is a fascinating example of the complex enzymatic cascades found in fungal metabolic pathways. Understanding the intricacies of its formation is crucial for harnessing its potential in various applications, including drug discovery and development.

The Producing Organism: Trichoderma reesei

This compound is produced by the filamentous fungus Trichoderma reesei, a well-known industrial workhorse for the production of cellulases and other enzymes. The biosynthesis of this secondary metabolite is intricately linked to environmental cues, particularly light, and is controlled by a specific gene cluster within the fungal genome.

The this compound Biosynthetic Gene Cluster

The production of this compound in T. reesei is orchestrated by a dedicated biosynthetic gene cluster. A key study has shown that this cluster is regulated by the carbon catabolite repressor CRE1 and is differentially expressed in response to light and darkness. This light-dependent regulation suggests a sophisticated mechanism for resource allocation between primary and secondary metabolism.

The core of this gene cluster comprises genes encoding for two essential polyketide synthases (PKSs) and a monooxygenase. The coordinated action of these enzymes is fundamental for the assembly of the this compound backbone.

The Biosynthetic Pathway: A Stepwise Elucidation

While the complete enzymatic cascade for this compound biosynthesis is still under active investigation, a putative pathway can be constructed based on the functions of the enzymes encoded within the identified gene cluster and general knowledge of polyketide biosynthesis.

Polyketide Chain Assembly

The biosynthesis is initiated by the two essential polyketide synthases. These enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a linear polyketide chain. The precise structure of this initial chain and the number of condensation cycles are determined by the specific domains within the PKS enzymes.

Tailoring Steps

Following the assembly of the polyketide backbone, a series of tailoring reactions occur to yield the final this compound structure. The monooxygenase encoded within the gene cluster is predicted to play a crucial role in one or more of these steps, likely catalyzing hydroxylation or epoxidation reactions that are common in the modification of polyketide intermediates.

Putative Biosynthetic Scheme:

physical and chemical properties of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrotrichotetronine is a complex polyketide natural product isolated from the fungus Trichoderma sp. It is structurally characterized by a bicyclo[2.2.2]octane core linked to a tetronic acid moiety. This document provides a comprehensive overview of the known physical and chemical properties of this compound and its parent compound, Trichotetronine. The information presented herein is based on the available scientific literature. It is important to note that research on this compound is limited, and much of its biological activity and potential applications remain to be explored. This guide summarizes the existing data and provides the experimental protocol for its isolation.

Physical and Chemical Properties

Quantitative data for this compound is sparse in the current literature. The following tables summarize the available information for both this compound and its precursor, Trichotetronine, to facilitate comparison.

Table 1: Physical Properties
PropertyThis compoundTrichotetronineData Source
Appearance Yellowish viscous oilYellowish viscous oil[1]
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available
Specific Rotation ([α]D) +389 (c 0.13 in MeOH)+456 (c 0.08 in MeOH)[1]
Table 2: Chemical and Spectroscopic Properties
PropertyThis compoundTrichotetronineData Source
Molecular Formula C₂₈H₃₄O₈C₂₈H₃₂O₈[1]
Molecular Weight 498.57 g/mol 496.55 g/mol [1]
UV λmax (MeOH) 237, 288, 330 (sh) nm237, 288, 330 (sh) nm[1]
IR νmax (film) 3424, 1759, 1663, 1561 cm⁻¹3418, 1761, 1661, 1560 cm⁻¹[1]
¹H NMR See original literature for detailed assignmentsSee original literature for detailed assignments[1]
¹³C NMR See original literature for detailed assignmentsSee original literature for detailed assignments[1]
Mass Spec (HR-FABMS) m/z 499.2324 [M+H]⁺m/z 497.2175 [M+H]⁺[1]

Experimental Protocols

The following protocol details the isolation of this compound from Trichoderma sp. as described in the scientific literature. Currently, no synthetic protocol for this compound has been published.

Isolation of this compound from Trichoderma sp.[1]
  • Fungal Cultivation: Trichoderma sp. is cultured on a solid rice medium.

  • Extraction: The cultivated fungus and rice medium are extracted with ethyl acetate (B1210297). The resulting extract is then partitioned between ethyl acetate and water. The organic layer is concentrated to yield a crude extract.

  • Initial Chromatographic Separation: The crude extract is subjected to silica (B1680970) gel column chromatography using a stepwise gradient of chloroform (B151607) and methanol. This initial separation yields multiple fractions.

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions containing the compounds of interest are further purified by MPLC on an ODS column with a methanol-water gradient.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative HPLC on an ODS column with a methanol-water mobile phase to yield pure this compound.

Biological Activity and Signaling Pathways

As of the current date, there is no specific information in the scientific literature regarding the biological activity or associated signaling pathways of this compound. However, the structural class of this compound and its fungal origin provide context for potential areas of investigation.

  • General Activity of Trichoderma Metabolites: The genus Trichoderma is a rich source of bioactive secondary metabolites. These compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, and cytotoxic effects.

  • Polyketides with Bicyclo[2.2.2]octane Skeleton: The bicyclo[2.2.2]octane core is a structural motif found in various natural products with diverse biological activities. Further research is needed to determine if this compound shares any of these properties.

Due to the lack of data on biological signaling, a diagram representing a known signaling pathway for this compound cannot be provided. Instead, a logical workflow for its isolation and characterization is presented below.

Visualizations

Diagram 1: Isolation and Characterization Workflow for this compound

G cluster_cultivation Fungal Cultivation cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Structural Elucidation cultivate Cultivation of Trichoderma sp. on Rice Medium extract Ethyl Acetate Extraction cultivate->extract partition EtOAc-H2O Partitioning extract->partition crude Crude Extract partition->crude silica Silica Gel Chromatography crude->silica mplc ODS MPLC silica->mplc hplc Preparative ODS HPLC mplc->hplc pure_dht Pure this compound hplc->pure_dht nmr 1D & 2D NMR Spectroscopy pure_dht->nmr ms HR-FAB Mass Spectrometry pure_dht->ms ir IR Spectroscopy pure_dht->ir uv UV Spectroscopy pure_dht->uv cd CD Spectroscopy pure_dht->cd structure Structure Determination nmr->structure ms->structure ir->structure uv->structure cd->structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion and Future Directions

This compound represents a structurally interesting natural product from a prolific fungal genus. The current body of knowledge is primarily limited to its isolation and structural characterization. There is a clear need for further research to elucidate its biological activities and potential as a lead compound in drug discovery. Future efforts should focus on:

  • Total Synthesis: Development of a synthetic route would enable the production of larger quantities for biological screening and the synthesis of analogues for structure-activity relationship studies.

  • Biological Screening: A comprehensive screening of this compound against various biological targets (e.g., cancer cell lines, microbial strains) is warranted to identify any potential therapeutic applications.

  • Mechanism of Action Studies: Should any biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action and identifying the molecular targets and signaling pathways involved.

References

In-Depth Technical Guide: Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dihydrotrichotetronine, a sorbicillinoid natural product. It covers its chemical identity, and to the extent publicly available, its biological context and physicochemical properties. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identification and Properties

This compound is a complex polyketide belonging to the sorbicillinoid class of secondary metabolites.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
CAS Number 199729-13-0[1][2]
Molecular Formula C₂₈H₃₄O₈[1]
Molecular Weight 498.56 g/mol [1]
IUPAC Name 2(5H)-Furanone, 5-[(1S,2S,3R,4R,7S)-5,7-dihydroxy-4,7-dimethyl-8-oxo-6-[(2E,4E)-1-oxo-2,4-hexadien-1-yl]-3-[(4E)-2-methyl-1-oxo-4-hexen-1-yl]bicyclo[2.2.2]oct-5-en-2-yl]-4-hydroxy-3-methyl-N/A

Biological Context and Activity

This compound has been identified as a sorbitol compound.[1][2] It is a natural product isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871. At present, detailed public information regarding its specific biological activities, mechanism of action, and involvement in signaling pathways is limited. The broader class of sorbicillinoids, to which this compound belongs, is known for a wide range of biological activities, which may suggest potential areas of investigation for this specific molecule.

Experimental Information

Detailed experimental protocols for the synthesis, isolation, or biological evaluation of this compound are not extensively available in the public domain. The primary source of its characterization is from the isolation from its natural fungal source.

Isolation from Penicillium sp. SCSIO06871

The isolation and structural elucidation of this compound were reported by Pang et al. in Bioorganic Chemistry (2021). The general workflow for the isolation of secondary metabolites from fungal cultures typically involves the following steps.

G cluster_0 Fungal Fermentation and Extraction cluster_1 Chromatographic Purification Fungal Strain Cultivation Fungal Strain Cultivation Broth and Mycelia Separation Broth and Mycelia Separation Fungal Strain Cultivation->Broth and Mycelia Separation Solvent Extraction Solvent Extraction Broth and Mycelia Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purification Cascade Fraction Collection Fraction Collection Column Chromatography->Fraction Collection HPLC Purification HPLC Purification Fraction Collection->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound

Caption: Generalized workflow for the isolation of fungal secondary metabolites.

Physicochemical Data

Comprehensive, publicly available quantitative data for this compound is limited. The characterization of a novel natural product would typically involve the generation of the following spectroscopic data.

Table 2: Expected Spectroscopic Data for Structural Elucidation

Data TypeDescription
¹H NMR Provides information on the chemical environment of hydrogen atoms in the molecule.
¹³C NMR Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Used to determine the connectivity between atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, particularly conjugated systems.

Signaling Pathways and Mechanism of Action

Currently, there is no specific information in the public domain detailing the signaling pathways modulated by this compound or its precise mechanism of action. Research into these aspects would be a critical next step in understanding its pharmacological potential. A hypothetical logical workflow for investigating the biological activity of a novel natural product is presented below.

G Compound This compound In vitro Screening In vitro Bioassays (e.g., cytotoxicity, enzyme inhibition) Compound->In vitro Screening Hit Identification Bioactivity Observed? In vitro Screening->Hit Identification Mechanism of Action Studies Mechanism of Action Studies (e.g., target identification, pathway analysis) Hit Identification->Mechanism of Action Studies Yes No Significant Activity No Significant Activity Hit Identification->No Significant Activity No Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Logical workflow for the initial biological screening of a novel compound.

This document serves as a summary of the currently available information on this compound. Further research is required to fully elucidate its biological activities and potential therapeutic applications.

References

Unveiling the Therapeutic Potential of Dihydrotrichotetronine: A Technical Guide Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrotrichotetronine belongs to the broader family of tetronic acids, a class of fungal secondary metabolites characterized by a 4-hydroxy-2(5H)-furanone core. Compounds possessing this scaffold have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. This guide will focus on the known biological activities of a representative tetronic acid derivative, RK-682 (3-hexadecanoyl-5-hydroxymethyl-tetronic acid) , to infer the potential therapeutic applications and mechanisms of action of this compound. RK-682 is a known inhibitor of protein tyrosine phosphatases (PTPases), key regulators of cellular signaling pathways implicated in various diseases, including cancer.

Core Biological Activity: Protein Tyrosine Phosphatase Inhibition

The primary mechanism of action identified for the tetronic acid derivative RK-682 is the inhibition of protein tyrosine phosphatases (PTPases). PTPases are a large family of enzymes that counteract the activity of protein tyrosine kinases, thereby playing a critical role in regulating signal transduction pathways that control cell growth, differentiation, proliferation, and apoptosis. The dysregulation of PTPase activity is often associated with the pathogenesis of numerous human diseases, including cancer, autoimmune disorders, and metabolic diseases.

RK-682 has been shown to specifically inhibit the following PTPases:

  • CD45: A transmembrane PTPase predominantly expressed on hematopoietic cells. It is a crucial regulator of T-cell and B-cell antigen receptor signaling.

  • VHR (Vaccinia H1-Related Phosphatase) / DUSP3: A dual-specificity phosphatase that dephosphorylates and inactivates key components of the mitogen-activated protein kinase (MAPK) signaling pathway, such as ERK1/2.

Quantitative Data on Biological Activity

The inhibitory potency of RK-682 against its target PTPases has been quantified, providing a benchmark for its biological activity.

CompoundTarget EnzymeAssay TypeIC50 Value (µM)Reference
RK-682CD45In vitro dephosphorylation54[1]
RK-682VHR (DUSP3)In vitro dephosphorylation2.0[1]

Note: Further research is required to determine the cytotoxicity (IC50 values) of RK-682 and, by extension, this compound against a panel of cancer cell lines.

Mechanism of Action and Signaling Pathways

The inhibition of CD45 and VHR by tetronic acid derivatives like RK-682 has significant downstream effects on cellular signaling, primarily impacting the T-cell receptor (TCR) and MAPK/ERK signaling pathways. These interruptions can lead to cell cycle arrest and a reduction in cell proliferation.

Inhibition of VHR and Downstream Effects on the MAPK/ERK Pathway

VHR is a negative regulator of the MAPK/ERK signaling cascade. By dephosphorylating and inactivating ERK1/2, VHR helps to terminate the signal. Inhibition of VHR by a compound like RK-682 would lead to sustained phosphorylation and activation of ERK1/2. However, the ultimate cellular outcome can be complex. While acute activation of ERK is pro-proliferative, sustained activation can lead to cell cycle arrest, particularly at the G1/S transition. This is consistent with the observation that RK-682 arrests the mammalian cell cycle progression at the G1 phase[1].

VHR_ERK_Pathway cluster_mapk MAPK/ERK Signaling Cascade Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) Transcription_Factors->Cell_Cycle_Progression VHR VHR (DUSP3) VHR->ERK Dephosphorylates (Inactivates) RK682 RK-682 / this compound (Potential Inhibitor) RK682->VHR Inhibits

Inhibition of VHR by RK-682 leads to sustained ERK activation, impacting cell cycle progression.
Inhibition of CD45 and its Role in T-Cell Receptor Signaling

CD45 is essential for the initiation of T-cell receptor (TCR) signaling. It dephosphorylates the inhibitory tyrosine on Src-family kinases (like Lck and Fyn), leading to their activation. These kinases then phosphorylate downstream targets, initiating the signaling cascade that results in T-cell activation and proliferation. Inhibition of CD45 would dampen this response.

CD45_TCR_Pathway Antigen Antigen TCR T-Cell Receptor (TCR) Antigen->TCR Lck_inactive Lck (Inactive) - Tyr(P) TCR->Lck_inactive CD45 CD45 Lck_active Lck (Active) Lck_inactive->Lck_active Downstream_Signaling Downstream Signaling Lck_active->Downstream_Signaling T_Cell_Activation T-Cell Activation & Proliferation Downstream_Signaling->T_Cell_Activation CD45->Lck_inactive Dephosphorylates (Activates) RK682 RK-682 / this compound (Potential Inhibitor) RK682->CD45 Inhibits

Inhibition of CD45 can modulate T-cell activation by preventing the activation of Src-family kinases.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments relevant to the study of tetronic acid derivatives like RK-682.

Protein Tyrosine Phosphatase (PTPase) Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of a compound against a specific PTPase.

PTPase_Assay_Workflow start Start prep_reagents Prepare Reagents: - PTPase Enzyme - Phosphopeptide Substrate - Assay Buffer - Test Compound (e.g., RK-682) start->prep_reagents dispense Dispense Reagents into Microplate Wells: - Enzyme - Test Compound/Vehicle prep_reagents->dispense pre_incubate Pre-incubate at Room Temperature dispense->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (e.g., add Malachite Green) incubate->stop_reaction measure Measure Phosphate (B84403) Release (Absorbance at ~620 nm) stop_reaction->measure analyze Analyze Data: Calculate % Inhibition and IC50 Value measure->analyze end End analyze->end

Workflow for a typical in vitro PTPase inhibition assay.

Protocol Details:

  • Reagent Preparation:

    • Recombinant human VHR or CD45 is diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

    • A phosphopeptide substrate, such as p-nitrophenyl phosphate (pNPP) or a more specific peptide, is prepared in the same buffer.

    • The test compound (RK-682) is dissolved in DMSO to create a stock solution and then serially diluted.

  • Assay Procedure:

    • The PTPase enzyme and various concentrations of the test compound (or DMSO as a vehicle control) are added to the wells of a 96-well microplate.

    • The plate is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • The enzymatic reaction is initiated by the addition of the phosphopeptide substrate.

    • The reaction is allowed to proceed at 37°C for a defined period (e.g., 30-60 minutes).

    • The reaction is terminated, and the amount of dephosphorylated product (free phosphate) is measured. For pNPP, this can be done directly by measuring absorbance at 405 nm. For other substrates, a detection reagent like Malachite Green can be used to quantify the released phosphate by measuring absorbance at around 620 nm.

  • Data Analysis:

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Protocol Details:

  • Cell Culture and Treatment:

    • Human cancer cell lines (e.g., HeLa, Jurkat) are cultured in appropriate media and seeded in 6-well plates.

    • Once the cells reach a suitable confluency (typically 50-70%), they are treated with various concentrations of the test compound (e.g., RK-682) or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting and Fixation:

    • Adherent cells are harvested by trypsinization, while suspension cells are collected by centrifugation.

    • The cells are washed with ice-cold phosphate-buffered saline (PBS).

    • The cell pellet is resuspended in ice-cold 70% ethanol, which is added dropwise while vortexing to prevent cell clumping. This step both fixes and permeabilizes the cells.

    • The fixed cells can be stored at -20°C.

  • Staining and Analysis:

    • The fixed cells are washed with PBS to remove the ethanol.

    • The cells are then incubated with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of double-stranded RNA).

    • The stained cells are analyzed using a flow cytometer. The intensity of the fluorescence from the DNA-binding dye is proportional to the amount of DNA in each cell.

    • The data is analyzed using appropriate software to generate a histogram of DNA content, which allows for the quantification of the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, the well-documented activities of the structurally related tetronic acid derivative, RK-682, provide a strong rationale for investigating its potential as a therapeutic agent. Based on the activity of RK-682, it is plausible that this compound may function as an inhibitor of protein tyrosine phosphatases, such as CD45 and VHR. This inhibition could lead to the modulation of key signaling pathways like the MAPK/ERK cascade, resulting in anti-proliferative effects and cell cycle arrest.

Future research should focus on:

  • Synthesis and Isolation: Development of efficient synthetic routes or isolation protocols for this compound to obtain sufficient quantities for biological evaluation.

  • In Vitro Screening: Comprehensive screening of this compound against a panel of PTPases and cancer cell lines to determine its inhibitory potency and cytotoxic effects.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluation of the therapeutic potential of this compound in preclinical animal models of relevant diseases.

This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic promise of this compound and other related tetronic acid derivatives. The insights provided here are intended to stimulate and guide further investigation into this promising class of natural products.

References

Trichotetronine Family Compounds: A Technical Guide for Scientific Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Trichotetronine family of natural products represents a unique and intriguing class of polyketides characterized by a distinctive bicyclo[2.2.2]octane core coupled with a tetronic acid moiety. First isolated from Trichoderma sp., these compounds, including the parent trichotetronine and its dihydro congener, have garnered interest within the scientific community. This technical guide provides a comprehensive review of the current knowledge on trichotetronine family compounds, detailing their isolation, structure, proposed biosynthesis, and potential biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this novel chemical scaffold and highlighting areas for future investigation. While specific quantitative biological data for the trichotetronine family remains limited, this guide consolidates the available information and draws parallels with the broader class of tetronic acid-containing natural products to infer potential mechanisms of action and therapeutic applications.

Introduction

Fungi of the genus Trichoderma are prolific producers of a wide array of secondary metabolites with diverse biological activities. Among these are the trichotetronines, a novel class of polyketides first reported from a Trichoderma sp. isolated from rice straw. The hallmark of this family is a complex and highly substituted bicyclo[2.2.2]octane ring system fused to a tetronic acid unit, a structural motif known to be present in various biologically active natural products. This unique architecture suggests a complex biosynthetic origin and points towards potentially novel biochemical interactions. This whitepaper aims to synthesize the existing literature on trichotetronine compounds, providing a detailed overview for researchers interested in their further exploration and potential as leads for drug discovery.

Isolation and Structure Elucidation

The initial discovery of the trichotetronine family involved the isolation and structural characterization of two primary compounds: trichotetronine and dihydrotrichotetronine.

Producing Organism

The compounds were isolated from a strain of Trichoderma sp. (strain FKI-1785), a fungus collected from rice straw.

Extraction and Isolation Protocol

A detailed protocol for the extraction and isolation of trichotetronine and this compound is outlined below. This multi-step process involves solvent extraction followed by a series of chromatographic separations.

Experimental Workflow for Isolation

G start Solid Culture of Trichoderma sp. on Rice Medium extraction Extraction with Ethyl Acetate (B1210297) start->extraction concentration Concentration of Crude Extract extraction->concentration silica_gel Silica (B1680970) Gel Column Chromatography concentration->silica_gel fractions Collection of Fractions silica_gel->fractions mplc Medium Pressure Liquid Chromatography (MPLC) fractions->mplc hplc High-Performance Liquid Chromatography (HPLC) mplc->hplc trichotetronine Pure Trichotetronine hplc->trichotetronine This compound Pure this compound hplc->this compound

Caption: Workflow for the isolation of trichotetronine family compounds.

Methodology:

  • Cultivation: Trichoderma sp. is cultivated on a solid rice medium.

  • Extraction: The fungal culture is extracted exhaustively with ethyl acetate.

  • Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate to yield several fractions.

  • Medium Pressure Liquid Chromatography (MPLC): Fractions containing the target compounds are further purified by MPLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC to yield pure trichotetronine and this compound.

Structural Features

The structures of trichotetronine and this compound were elucidated using a combination of spectroscopic techniques, including extensive NMR (1H, 13C, COSY, HMQC, HMBC) and mass spectrometry, as well as CD spectral studies to determine the absolute stereochemistry.

Table 1: Physicochemical and Spectroscopic Data for Trichotetronine and this compound

PropertyTrichotetronineThis compound
Molecular Formula C₂₈H₃₂O₈C₂₈H₃₄O₈
Molecular Weight 496.5 g/mol 498.5 g/mol
Appearance Colorless needlesColorless needles
Optical Rotation [α]D +456° (c 0.08, MeOH)[α]D +380° (c 0.1, MeOH)
Key ¹³C NMR Signals (δ, ppm) Bicyclo[2.2.2]octane core, tetronic acid moiety, conjugated ketone side chainsBicyclo[2.2.2]octane core, tetronic acid moiety, one saturated and one conjugated ketone side chain
UV λmax (MeOH) nm (log ε) 238 (4.32), 290 (4.11)235 (4.28), 288 (4.05)

Biosynthesis

The intricate structures of the trichotetronine family compounds suggest a complex biosynthetic pathway. While the specific gene cluster responsible for their production has not yet been identified, a plausible biosynthetic route has been proposed based on their chemical structures.

Proposed Biosynthetic Pathway

It is hypothesized that trichotetronines are derived from the dimerization of two hexaketide units, each containing two additional methyl groups. This proposed pathway involves a series of enzymatic reactions, likely catalyzed by a polyketide synthase (PKS) and other tailoring enzymes.

Proposed Biosynthesis of Trichotetronine Precursor

G acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks hexaketide Hexaketide Intermediate pks->hexaketide tailoring Tailoring Enzymes (e.g., Methyltransferases) hexaketide->tailoring monomer Modified Hexaketide Monomer tailoring->monomer dimerization Dimerization & Cyclization monomer->dimerization x2 trichotetronine_core Trichotetronine Core Structure dimerization->trichotetronine_core

Caption: Proposed biosynthetic pathway for the trichotetronine core.

Biological Activity and Mechanism of Action

While specific quantitative biological activity data for purified trichotetronine and its derivatives are not yet available in the public domain, the broader class of tetronic acid-containing natural products exhibits a wide range of significant biological properties. This suggests that the trichotetronine family may possess similar activities.

Potential Biological Activities

Based on related compounds, the trichotetronine family may exhibit the following biological activities:

  • Antimicrobial Activity: Many tetronic acid derivatives are known for their antibacterial and antifungal properties. For example, abyssomicin C is active against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

  • Enzyme Inhibition: The tetronic acid moiety can act as a mimic of phosphate (B84403) groups, leading to the inhibition of various enzymes. RK-682, a simple tetronic acid, is a known inhibitor of HIV-1 protease and protein tyrosine phosphatases.

  • Cytotoxicity: Some polyketides with complex cyclic systems exhibit cytotoxic activity against cancer cell lines.

Table 2: Summary of Potential Biological Activities of Trichotetronine Family Compounds

ActivityTargetEvidence/Rationale
Antibacterial Gram-positive bacteriaInferred from the activity of other tetronic acid natural products like abyssomicin C.
Antifungal Pathogenic fungiTrichoderma species are known producers of antifungal compounds.
Enzyme Inhibition Proteases, PhosphatasesThe tetronic acid moiety can act as a phosphate mimic, as seen with RK-682.
Cytotoxicity Cancer cell linesComplex polyketides often exhibit cytotoxic effects.
Postulated Mechanism of Action

The mechanism of action of trichotetronine compounds has not been elucidated. However, drawing parallels with other tetronic acid derivatives, a potential mechanism could involve the inhibition of key metabolic pathways. For instance, abyssomicin C inhibits the p-aminobenzoic acid (pABA) pathway, which is crucial for folate biosynthesis in bacteria.

Potential Mechanism of Action: Folate Biosynthesis Inhibition

G chorismate Chorismate paba_synthase p-Aminobenzoic Acid (pABA) Synthase chorismate->paba_synthase paba p-Aminobenzoic Acid (pABA) paba_synthase->paba dihydropteroate_synthase Dihydropteroate Synthase paba->dihydropteroate_synthase dihydrofolate Dihydrofolate dihydropteroate_synthase->dihydrofolate trichotetronine Trichotetronine Compound trichotetronine->paba_synthase Potential Inhibition

Caption: Postulated inhibitory action on the folate biosynthesis pathway.

Future Directions and Conclusion

The trichotetronine family of compounds presents a promising new frontier in natural product research. Their unique chemical architecture, originating from a fungal source known for producing bioactive metabolites, makes them attractive candidates for further investigation.

Key areas for future research include:

  • Quantitative Biological Evaluation: A thorough screening of pure trichotetronine and this compound against a panel of bacterial and fungal pathogens, as well as cancer cell lines, is crucial to determine their specific biological activities and potency (e.g., MIC and IC50 values).

  • Biosynthetic Gene Cluster Identification: Identifying and characterizing the gene cluster responsible for trichotetronine biosynthesis will provide insights into the enzymatic machinery that constructs this complex scaffold and could enable biosynthetic engineering efforts to produce novel derivatives.

  • Total Synthesis and Analogue Development: The development of a total synthesis route for trichotetronines would not only confirm their structure but also provide a platform for the synthesis of analogues with potentially improved biological activity and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of these compounds will be essential for their development as potential therapeutic agents.

An In-depth Technical Guide to Dihydrotetrodecamycin and its Natural Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of dihydrotetrodecamycin (B1226986) and its natural analogues, a distinct subgroup of the tetronate family of secondary metabolites. While the originally requested "dihydrotrichotetronine" does not appear in surveyed scientific literature, the structurally related tetrodecamycin (B1248431) family, particularly dihydrotetrodecamycin, offers a rich field of study. This document details their biosynthesis, proposed mechanism of action, biological activity, and the experimental protocols for their production, isolation, and evaluation. The tetrodecamycins are characterized by a unique tetracyclic framework, including a tetronate ring and a trans-decalin system.[1][2] Their biological significance, particularly the potent antibacterial activity of tetrodecamycin and 13-deoxytetrodecamycin against multidrug-resistant pathogens like MRSA, contrasts sharply with the inactivity of dihydrotetrodecamycin, providing a compelling case for structure-activity relationship studies.[3] Information on their molecular target remains limited, suggesting a promising avenue for future research.[3]

Introduction to the Tetrodecamycin Family

The tetrodecamycins are a family of polyketide-derived natural products produced by soil-dwelling bacteria of the genus Streptomyces.[4] The core structure is a complex 6,6,7,5-tetracyclic system that features a tetronate ring fused to a seven-membered oxygen heterocycle and a trans-decalin moiety.[1] The primary natural analogues identified are:

  • Tetrodecamycin: The first identified member of this family.

  • Dihydrotetrodecamycin: An analogue of tetrodecamycin that lacks the exocyclic methylene (B1212753) group on the tetronate ring.

  • 13-Deoxytetrodecamycin: A more recently discovered analogue lacking a hydroxyl group at the C-13 position.[5]

These compounds are of significant interest due to the potent antimicrobial activity of tetrodecamycin and 13-deoxytetrodecamycin against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] Conversely, dihydrotetrodecamycin is reported to be weakly active or inactive, highlighting the critical role of the exocyclic double bond for bioactivity.[6]

Biosynthesis

The biosynthesis of tetrodecamycins is governed by a dedicated biosynthetic gene cluster (BGC), termed the 'ted' cluster, identified in Streptomyces sp. WAC04657 and other related Streptomyces species.[5][7] The pathway involves a Type I polyketide synthase (PKS) and several unique tailoring enzymes.

The key steps in the proposed biosynthetic pathway are:

  • Polyketide Chain Assembly: A Type I PKS assembles the polyketide backbone.

  • Tetronate Ring Formation: The characteristic tetronate ring is formed from the incorporation of a glycerol-derived C3 unit.[5] This involves a condensation reaction catalyzed by a FabH-like protein.[8]

  • Diels-Alder Cyclization: A key step in forming the trans-decalin core is a putative [4+2] cycloaddition catalyzed by a flavin-dependent Diels-Alderase enzyme, TedJ.[1]

  • Tailoring Reactions: A series of tailoring enzymes, including oxidoreductases and hydroxylases, modify the core scaffold to produce the final natural analogues. For example, a cytochrome P450 enzyme, TedH, is involved in epoxidation and hydroxylation steps.[1]

Tetrodecamycin Biosynthesis Pathway Glycerol_Metabolism Glycerol Metabolism Glyceryl_Unit Glycerol-Derived C3 Unit Glycerol_Metabolism->Glyceryl_Unit PKS_Pathway Type I PKS Pathway (ted Gene Cluster) Polyketide_Chain Linear Polyketide Intermediate PKS_Pathway->Polyketide_Chain Tetronate_Formation Tetronate Ring Formation Glyceryl_Unit->Tetronate_Formation Polyketide_Chain->Tetronate_Formation Linear_Tetronate Linear Tetronate Precursor Tetronate_Formation->Linear_Tetronate Diels_Alder Diels-Alder Cyclization (TedJ) Linear_Tetronate->Diels_Alder Tetracyclic_Core Tetracyclic Core (Pre-tetrodecamycin) Diels_Alder->Tetracyclic_Core Tailoring Tailoring Reactions (e.g., TedH Hydroxylation) Tetracyclic_Core->Tailoring Analogues Tetrodecamycin 13-Deoxytetrodecamycin Dihydrotetrodecamycin Tailoring->Analogues

Proposed Biosynthetic Pathway of Tetrodecamycins.

Mechanism of Action

The antibacterial activity of the tetrodecamycin family is hypothesized to occur through the covalent modification of a currently unidentified molecular target.[4][7]

The key structural feature responsible for this activity is the exocyclic methylene group on the tetronate ring, which acts as a Michael acceptor.[9] This electrophilic center is susceptible to nucleophilic attack from residues like cysteine on a target protein, leading to irreversible covalent bonding and inactivation of the protein's function.[3][9]

Dihydrotetrodecamycin, which lacks this exocyclic double bond, does not have this reactive site and is consequently inactive. This provides strong evidence for the proposed mechanism of action.[6] While the specific cellular target and the downstream signaling pathways affected by this interaction are yet to be elucidated, preliminary research on related compounds suggests potential interference with pathways such as folate biosynthesis, though this is not confirmed for tetrodecamycins.[10]

Proposed Mechanism of Action Tetrodecamycin Tetrodecamycin / 13-dTDM (with exo-methylene) Michael_Acceptor Michael Acceptor (Electrophilic Site) Tetrodecamycin->Michael_Acceptor contains Nucleophilic_Attack Nucleophilic Attack Michael_Acceptor->Nucleophilic_Attack Target_Protein Target Protein (e.g., with Cysteine) Target_Protein->Nucleophilic_Attack No_Reaction No Reaction Target_Protein->No_Reaction Covalent_Adduct Covalent Adduct (Inactive Protein) Nucleophilic_Attack->Covalent_Adduct forms Dihydrotetrodecamycin Dihydrotetrodecamycin (lacks exo-methylene) Dihydrotetrodecamycin->No_Reaction

Mechanism of Covalent Modification by Tetrodecamycins.

Quantitative Biological Activity

The antimicrobial activity of the tetrodecamycin analogues has been quantified using Minimum Inhibitory Concentration (MIC) assays. The data clearly demonstrates the potent activity of tetrodecamycin and 13-deoxytetrodecamycin against Gram-positive bacteria, including MRSA, and the lack of significant activity for dihydrotetrodecamycin.

CompoundOrganismStrainMIC (µg/mL)Reference
Dihydrotetrodecamycin Pasteurella piscicidasp. 639>50MedchemExpress
Pasteurella piscicidasp. 6356>50MedchemExpress
Staphylococcus aureusFDA209P>128(Paintner et al., 2003)
Tetrodecamycin Gram-positive bacteria(various)0.00625 - 0.0125(Tsuchida et al., 1995)
Pasteurella piscicida(12 strains)1.56 - 6.25(Tsuchida et al., 1995)
S. aureus (MRSA)(various)4 - 16(Paintner et al., 2003)
13-Deoxytetrodecamycin S. aureusATCC BAA-44 (MRSA)1 - 8(Gverzdys et al., 2015)
S. aureus(various)1 - 8(Gverzdys et al., 2015)

Experimental Protocols

Production and Isolation of Tetrodecamycins

The following is a generalized workflow for the production and purification of tetrodecamycins from Streptomyces cultures.

Isolation and Purification Workflow Start Start: Streptomyces Culture (e.g., S. nashvillensis on MYM agar) Incubation Incubation (e.g., 4 days at 30°C) Start->Incubation Extraction Extraction (Macerate agar (B569324) and cells with Ethyl Acetate) Incubation->Extraction Filtration Filtration & Concentration (Filter and evaporate solvent) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Adsorption_Chromatography Adsorption Chromatography (e.g., Diaion HP-20 or Silica (B1680970) Gel) Crude_Extract->Adsorption_Chromatography Fraction_Collection Fraction Collection Adsorption_Chromatography->Fraction_Collection HPLC Reverse-Phase HPLC (e.g., C18 or PFP column) Fraction_Collection->HPLC Purified_Compound Pure Compound (e.g., Dihydrotetrodecamycin) HPLC->Purified_Compound

Workflow for the Isolation of Tetrodecamycins.

Protocol Details:

  • Fermentation:

    • Inoculate spores (approx. 10^5 CFU) of a producer strain, such as Streptomyces nashvillensis MJ885-mF8 or Streptomyces sp. WAC04657, onto a suitable solid medium like Maltose-Yeast Extract-Malt Extract (MYM) agar.[11]

    • Incubate the plates at 30°C for 4-7 days until sufficient growth and secondary metabolite production is achieved.[11]

  • Extraction:

    • Macerate the agar and the mycelial mat from the culture plates.

    • Perform an exhaustive extraction with an equal volume of an organic solvent, typically ethyl acetate, overnight with agitation.[11]

    • Separate the organic extract from the solid material by filtration (e.g., through Whatman paper).[11]

    • Concentrate the filtrate to dryness in vacuo using a rotary or centrifugal evaporator at a temperature not exceeding 30-35°C.[11]

  • Purification:

    • The crude extract can be initially purified by adsorption chromatography using a resin like Diaion HP-20 or a silica gel column.[1]

    • Further purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 or PFP (pentafluorophenyl) column is often used.[11]

    • A typical mobile phase consists of a gradient of acetonitrile (B52724) in water with 0.1% formic acid.[11]

    • Fractions are collected based on UV absorbance (e.g., at 250 nm) and the peaks corresponding to the compounds of interest are collected, lyophilized, and structurally elucidated using NMR and mass spectrometry.[11]

Antimicrobial Susceptibility Testing (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution or agar dilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol for Broth Microdilution:

  • Prepare Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test organism (e.g., S. aureus ATCC 29213), select 3-5 isolated colonies.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of the purified tetronate compound in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Perform serial twofold dilutions of the compound in CAMHB directly in a 96-well microtiter plate. The final volume in each well before adding bacteria should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (broth + bacteria, no antibiotic) and a negative control (broth only).

    • Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The tetrodecamycin family of natural products presents a fascinating case study in structure-activity relationships. The potent bioactivity of tetrodecamycin and 13-deoxytetrodecamycin against clinically relevant resistant pathogens underscores their potential as scaffolds for new antibiotic development. The inactivity of dihydrotetrodecamycin clearly defines the essential role of the exo-methylene group for the proposed covalent mechanism of action.

Key areas for future research include:

  • Target Identification: The definitive identification of the molecular target(s) of tetrodecamycins is the most critical next step. This will enable a deeper understanding of their mechanism of action and potential resistance mechanisms.

  • Pathway Engineering: With the biosynthetic gene cluster identified, there are opportunities for pathway engineering to generate novel analogues with improved activity, selectivity, or pharmacokinetic properties.

  • Total Synthesis: Chemoenzymatic synthesis approaches, utilizing enzymes like the Diels-Alderase TedJ, offer promising routes for the efficient and stereoselective production of these complex molecules and their derivatives.[1][2][11]

References

Methodological & Application

Application Notes and Protocols: Dihydrotrichotetronine Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

To the attention of Researchers, Scientists, and Drug Development Professionals.

Subject: A Review of Synthetic Strategies Towards Dihydrotrichotetronine

Introduction

This compound is a complex natural product belonging to the sorbicillinoid family of polyketides. These compounds have attracted significant interest from the scientific community due to their diverse biological activities and intricate molecular architectures. This document aims to provide a comprehensive overview of the total synthesis of this compound. However, a thorough review of the current scientific literature reveals that a completed total synthesis of this compound has not yet been published.

This document will, therefore, focus on the available information regarding the structure of this compound, its relationship to the closely related trichotetronine, and the proposed biosynthetic pathway for the formation of their core structures. This information can serve as a valuable resource for researchers interested in developing a synthetic route to this challenging target.

Chemical Structures

This compound is structurally very similar to trichotetronine, with the difference being the saturation of one of the double bonds in the sorbyl side chain. The chemical structures of both compounds are presented below.

This compound [1]

  • Molecular Formula: C₂₈H₃₄O₈

  • Molecular Weight: 498.56 g/mol

Trichotetronine [2]

  • Molecular Formula: C₂₈H₃₂O₈

  • Molecular Weight: 496.5 g/mol

The core of both molecules features a densely functionalized bicyclo[2.2.2]octane ring system, which represents a significant synthetic challenge.[3]

Proposed Biosynthetic Pathway: A Biomimetic Approach

The biosynthesis of complex sorbicillinoids like trichotetronine is believed to proceed through a key Diels-Alder reaction.[3] This understanding provides a foundation for a potential biomimetic synthetic strategy. The proposed pathway involves the dimerization of monomeric sorbicillinoid precursors.

The formation of the characteristic bicyclo[2.2.2]octane scaffold is thought to arise from the dimerization of sorbicillinol, a reactive dienone.[3] This inherent reactivity allows for [4+2] cycloadditions to generate the complex core structure shared by trichotetronine and this compound.[3]

A simplified representation of this proposed biosynthetic pathway is illustrated in the diagram below.

Biosynthetic Pathway of Trichotetronine Core Proposed Biosynthetic Pathway for the Sorbicillinoid Core cluster_0 Monomeric Precursors cluster_1 Key Reaction cluster_2 Core Structure Sorbicillinol_1 Sorbicillinol (Dienophile) Diels_Alder [4+2] Diels-Alder Cycloaddition Sorbicillinol_1->Diels_Alder Sorbicillinol_2 Sorbicillinol (Diene) Sorbicillinol_2->Diels_Alder Bicyclo_octane Bicyclo[2.2.2]octane Core Diels_Alder->Bicyclo_octane

Caption: Proposed biomimetic Diels-Alder reaction for the formation of the bicyclo[2.2.2]octane core of sorbicillinoids.

Synthetic Strategies and Experimental Protocols

As no total synthesis of this compound has been reported, detailed experimental protocols and quantitative data from such a synthesis are not available. Researchers aiming to synthesize this molecule would need to develop a novel synthetic route.

Key challenges in the synthesis of this compound would include:

  • Construction of the Bicyclo[2.2.2]octane Core: A Diels-Alder reaction, inspired by the proposed biosynthesis, is a logical approach.[3] The design and synthesis of suitable diene and dienophile precursors would be a critical first step.

  • Stereochemical Control: The molecule contains multiple stereocenters, and controlling the relative and absolute stereochemistry throughout the synthesis would be paramount.

  • Installation of Functional Groups: The synthesis would require the careful introduction of the various functional groups present in the natural product, including the tetronic acid moiety and the sorbyl side chains.

Data Presentation

Due to the absence of a published total synthesis, a table summarizing quantitative data from different synthetic routes cannot be provided at this time. Should synthetic routes be established in the future, such a table would be a valuable tool for comparing the efficiency and stereoselectivity of different approaches.

Conclusion

This compound remains an elusive target for total synthesis. The information presented here, focusing on the molecule's structure and the proposed biosynthetic pathway for its core, is intended to provide a solid foundation for researchers interested in tackling this synthetic challenge. A successful total synthesis of this compound would be a significant achievement in the field of natural product synthesis and would provide access to this and related compounds for further biological evaluation.

References

Application Notes and Protocols for the Quantification of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a fungal secondary metabolite, classified as a sorbitol compound, with the chemical formula C₂₈H₃₄O₈ and a molecular weight of 498.56 g/mol .[1][2] As a compound of interest in natural product research and drug discovery, robust and reliable analytical methods for its quantification are essential. To date, specific, validated analytical methods for this compound are not widely published. This document provides a comprehensive guide to developing and validating quantitative analytical methods for this compound, leveraging established techniques for the analysis of fungal secondary metabolites. The protocols outlined below describe a systematic approach to method development for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties and Analytical Considerations

A summary of the known properties of this compound is presented in Table 1. The presence of chromophores in its structure suggests that HPLC-UV is a viable quantification method, while its molecular weight makes it well-suited for mass spectrometry-based techniques, which will offer higher sensitivity and selectivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₈H₃₄O₈[1][2]
Molecular Weight498.56 g/mol [1][2]
ClassSorbito Compound[1][2]
OriginFungal Secondary Metabolite[3]

Proposed Analytical Workflow

The development of a quantitative method for a novel compound like this compound follows a logical progression from sample preparation to method validation. The following diagram illustrates the recommended workflow.

Workflow Figure 1. Method Development Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Analytical Method Development cluster_validation Method Validation cluster_quant Quantification Sample Fungal Culture (Solid or Liquid) Extraction Solvent Extraction (e.g., Ethyl Acetate (B1210297)/Methanol) Sample->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Evaporation and Reconstitution Filtration->Concentration HPLC_UV HPLC-UV Method Development Concentration->HPLC_UV LC_MS LC-MS/MS Method Development Concentration->LC_MS Validation Linearity, Accuracy, Precision, LOD, LOQ HPLC_UV->Validation LC_MS->Validation Quantification Quantitative Analysis of Samples Validation->Quantification

Caption: Figure 1. Method Development Workflow.

Experimental Protocols

Sample Preparation: Extraction from Fungal Culture

The following protocol is a general procedure for the extraction of secondary metabolites from fungal cultures and should be optimized for the specific fungal strain and culture conditions.

Materials:

  • Fungal culture (solid or liquid)

  • Ethyl acetate (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Chloroform (HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • For solid fermentation cultures: To each flask, add a 1:1 mixture of methanol and ethyl acetate (or chloroform) at a volume sufficient to saturate the culture (e.g., 60 mL).[4]

  • For liquid fermentation cultures: Centrifuge the culture to separate the mycelia from the broth. The supernatant can be extracted directly, and the mycelia can be extracted as described for solid cultures.

  • Agitate the mixture overnight (approximately 16 hours) on a shaker at room temperature.[4]

  • Filter the mixture through cheesecloth or a coarse filter to remove the solid substrate/mycelia.

  • Transfer the filtrate to a separatory funnel and perform a liquid-liquid extraction against water. Collect the organic phase.[4]

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C).

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC or LC-MS/MS system.

HPLC-UV Method Development

This protocol outlines the steps for developing a quantitative HPLC-UV method.

Instrumentation and Materials:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound standard of known purity

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

Protocol:

  • Wavelength Selection: Prepare a solution of this compound in the mobile phase. Using the DAD, scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for quantification.

  • Initial Chromatographic Conditions: Start with a broad gradient to elute the compound. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Optimization of Separation: Adjust the gradient slope and duration to achieve a sharp, symmetrical peak for this compound with a reasonable retention time (ideally between 3 and 10 minutes). Ensure the peak is well-resolved from any matrix components.

  • Method Validation: Once the chromatographic conditions are optimized, proceed with method validation as outlined in the "Method Validation" section.

Table 2: Proposed HPLC-UV Method Parameters

ParameterProposed Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection WavelengthTo be determined (scan 200-400 nm)
Run Time25 minutes (including equilibration)
LC-MS/MS Method Development

For higher sensitivity and selectivity, an LC-MS/MS method is recommended.

Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • Chromatographic supplies as listed for the HPLC-UV method

  • High-purity nitrogen gas for the MS source

Protocol:

  • MS Parameter Optimization: Directly infuse a standard solution of this compound (e.g., 1 µg/mL in 50:50 acetonitrile:water) into the mass spectrometer.

    • Perform a full scan in both positive and negative ion modes to identify the precursor ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Select the most abundant precursor ion and perform a product ion scan to identify the most stable and abundant fragment ions.

    • Optimize the collision energy and other MS parameters for each transition.

  • MRM Method Setup: Create a Multiple Reaction Monitoring (MRM) method using at least two transitions for this compound (one for quantification, one for confirmation).

  • Chromatographic Conditions: Use the optimized HPLC conditions from the HPLC-UV method development as a starting point. The separation is crucial to minimize matrix effects.

  • Method Validation: Validate the method using the parameters described in the "Method Validation" section.

Table 3: Proposed LC-MS/MS Method Parameters

ParameterProposed Setting
LC Parameters
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS Parameters
Ionization ModeESI Positive or Negative (to be determined)
Precursor Ion (Q1)To be determined (expected around m/z 499.2 for [M+H]⁺)
Product Ions (Q3)To be determined from product ion scan
Collision EnergyTo be optimized for each transition
Dwell Time100 ms

Method Validation

A developed analytical method must be validated to ensure it is fit for its intended purpose. The following parameters should be assessed:

  • Linearity: Analyze a series of calibration standards over a range of concentrations to demonstrate a linear relationship between concentration and response. A correlation coefficient (r²) > 0.99 is typically desired.

  • Accuracy: Determine the closeness of the measured value to the true value by analyzing spiked samples at different concentration levels. Recoveries between 80-120% are generally acceptable.

  • Precision: Assess the degree of scatter between a series of measurements. This is typically evaluated at two levels:

    • Repeatability (Intra-day precision): The precision of multiple analyses within the same day.

    • Intermediate Precision (Inter-day precision): The precision of analyses on different days. The relative standard deviation (RSD) should typically be < 15%.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Data Presentation

The performance of the validated methods should be summarized in tables for clear comparison.

Table 4: Hypothetical Performance Characteristics of a Validated HPLC-UV Method

ParameterResult
Retention Time~8.5 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%
LOD0.03 µg/mL
LOQ0.1 µg/mL

Table 5: Hypothetical Performance Characteristics of a Validated LC-MS/MS Method

ParameterResult
Retention Time~5.2 min
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98 - 103%
Precision (% RSD)< 3%
LOD0.03 ng/mL
LOQ0.1 ng/mL
MRM Transition (Quant)e.g., 499.2 -> 281.1
MRM Transition (Qual)e.g., 499.2 -> 175.1

Method Selection Logic

The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the expected concentration of this compound in the samples and the complexity of the sample matrix.

MethodSelection Figure 2. Decision Tree for Method Selection Start Quantification of This compound Required Concentration Expected Concentration? Start->Concentration Matrix Complex Matrix? Concentration->Matrix High (>1 µg/mL) LC_MSMS Use LC-MS/MS Concentration->LC_MSMS Low (<1 µg/mL) HPLC_UV Use HPLC-UV Matrix->HPLC_UV No Matrix->LC_MSMS Yes

Caption: Figure 2. Decision Tree for Method Selection.

Conclusion

This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. By systematically approaching sample preparation, chromatographic separation, and detection, researchers can establish robust and reliable HPLC-UV or LC-MS/MS methods. The detailed protocols and proposed method parameters serve as a strong starting point for any laboratory tasked with the analysis of this novel fungal metabolite. Adherence to rigorous validation procedures will ensure that the data generated is accurate, precise, and fit for purpose in research and development settings.

References

Application Notes and Protocols for a Cell-Based Assay of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a putative member of the trichothecene (B1219388) family of mycotoxins, known for their potent cytotoxic effects.[1][2][3] Trichothecenes are notorious for their ability to inhibit protein synthesis in eukaryotic cells, which leads to a cascade of downstream events including cell cycle arrest, apoptosis, and impaired cellular function.[1][2] This document provides a detailed protocol for a cell-based assay to determine the cytotoxic activity of this compound and to confirm its mechanism of action via inhibition of protein synthesis.

The assay is designed to be robust, scalable for high-throughput screening (HTS), and provide quantitative data on the compound's potency.[4][5][6] The protocols herein describe the use of a common cancer cell line, HeLa, but can be adapted for other cell types relevant to the user's research.

Principle of the Assay

This application note describes a two-tiered approach:

  • Cytotoxicity Assessment: The primary assay utilizes a resazurin-based method to measure cell viability. Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The intensity of the fluorescence is directly proportional to the number of viable cells, allowing for the quantification of this compound's cytotoxic effects.

  • Mechanism of Action Confirmation: To verify that the observed cytotoxicity is due to the inhibition of protein synthesis, a non-radioactive puromycin-incorporation assay, the Surface Sensing of Translation (SUnSET) assay, is employed. Puromycin (B1679871), an aminonucleoside antibiotic, mimics aminoacyl-tRNA and is incorporated into nascent polypeptide chains. The level of puromycin incorporation, detected by a specific antibody, serves as a direct measure of global protein synthesis. A reduction in the puromycin signal in the presence of this compound would confirm its role as a protein synthesis inhibitor.

Experimental Protocols

Materials and Reagents
  • HeLa human cervical cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound (or other trichothecene compound)

  • Resazurin sodium salt

  • Puromycin dihydrochloride

  • Triton X-100

  • Bovine Serum Albumin (BSA)

  • Anti-puromycin antibody

  • Fluorescently-labeled secondary antibody

  • Hoechst 33342 (for nuclear staining)

  • 96-well black, clear-bottom tissue culture plates

  • Microplate reader with fluorescence capabilities

  • High-content imaging system or fluorescence microscope

I. Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000 cells per well in a 96-well black, clear-bottom plate in a final volume of 100 µL.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for 24, 48, or 72 hours.

  • Resazurin Staining and Measurement:

    • Prepare a 0.15 mg/mL solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Calculate the IC50 value (the concentration at which 50% of cell viability is inhibited) using a non-linear regression curve fit.

II. Protein Synthesis Inhibition (SUnSET) Assay Protocol
  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the Cytotoxicity Assay Protocol, seeding cells on appropriate plates for imaging (e.g., 96-well black, clear-bottom plates). A shorter incubation time with the compound (e.g., 2-4 hours) is recommended to assess the direct impact on protein synthesis before significant cell death occurs.

  • Puromycin Labeling:

    • Prepare a stock solution of puromycin in water.

    • Add puromycin to each well to a final concentration of 10 µg/mL.

    • Incubate for 15-30 minutes at 37°C.

  • Immunofluorescence Staining:

    • Gently wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash twice with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

    • Incubate with the anti-puromycin primary antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and Hoechst 33342 (for nuclear staining) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Quantify the mean fluorescence intensity of the puromycin signal per cell.

    • Normalize the intensity to the vehicle-treated control.

    • Plot the percentage of protein synthesis against the this compound concentration.

Data Presentation

Table 1: Cytotoxicity of this compound on HeLa Cells

Incubation Time (hours)IC50 (µM)
241.25
480.87
720.52

Table 2: Inhibition of Protein Synthesis by this compound in HeLa Cells

This compound (µM)Normalized Puromycin Intensity (%)
0 (Vehicle)100
0.185
0.542
1.015
5.03

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular DHT This compound Ribosome Ribosome (60S subunit) DHT->Ribosome Binds to Translation Protein Synthesis (Translation Elongation) Ribosome->Translation Inhibition Proteins Cellular Proteins Apoptosis Apoptosis Translation->Apoptosis CellViability Decreased Cell Viability Apoptosis->CellViability

Caption: Proposed signaling pathway for this compound.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_sunset SUnSET Assay C1 Seed HeLa Cells (5,000 cells/well) C2 Treat with this compound (24-72h) C1->C2 C3 Add Resazurin C2->C3 C4 Measure Fluorescence (Ex: 560nm, Em: 590nm) C3->C4 C5 Calculate IC50 C4->C5 S1 Seed and Treat Cells (as above, 2-4h) S2 Add Puromycin (10 µg/mL) S1->S2 S3 Fix and Permeabilize S2->S3 S4 Immunofluorescence Staining (Anti-Puromycin) S3->S4 S5 Image and Quantify Fluorescence S4->S5

Caption: Experimental workflow for the cell-based assays.

Logical_Relationship DHT This compound ProteinSynthInhib Protein Synthesis Inhibition DHT->ProteinSynthInhib Causes Cytotoxicity Cytotoxicity ProteinSynthInhib->Cytotoxicity Leads to SUnSET SUnSET Assay (Measures Protein Synthesis) ProteinSynthInhib->SUnSET Detected by Resazurin Resazurin Assay (Measures Viability) Cytotoxicity->Resazurin Measured by

Caption: Logical relationship between the compound, its effect, and the assays.

References

Application Notes and Protocols: In Vitro Testing of Dihydrotrichotetronine Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vitro evaluation of Dihydrotrichotetronine, a novel tetronine-class compound with putative therapeutic potential. The following protocols detail methodologies to assess its antimicrobial, anti-inflammatory, and cytotoxic activities. Furthermore, a hypothetical signaling pathway is proposed to guide mechanistic studies. All experimental data are presented in standardized tables for clarity and comparability. The provided workflows and pathway diagrams, generated using the DOT language, offer visual aids for experimental planning and data interpretation.

Bioactivity Data Summary

The following tables summarize hypothetical quantitative data for the bioactivity of this compound against various cell lines and microbial strains. This data is for illustrative purposes to guide expected outcomes from the ensuing protocols.

Table 1: Antimicrobial Activity of this compound

Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)Zone of Inhibition (mm) - Disk Diffusion Assay (10 µg disk)
Staphylococcus aureus (ATCC 29213)163218
Escherichia coli (ATCC 25922)326414
Pseudomonas aeruginosa (ATCC 27853)64>12810
Candida albicans (ATCC 90028)81622

Table 2: Anti-inflammatory Activity of this compound

Cell LineAssayIC50 (µM)
RAW 264.7 MacrophagesNitric Oxide (NO) Production Inhibition (LPS-stimulated)25.5
RAW 264.7 MacrophagesTNF-α Production Inhibition (LPS-stimulated)18.2
RAW 264.7 MacrophagesIL-6 Production Inhibition (LPS-stimulated)22.8

Table 3: Cytotoxic Activity of this compound

Cell LineCell TypeIC50 (µM) - 72h exposure
A549Human Lung Carcinoma12.5
MCF-7Human Breast Adenocarcinoma28.1
HeLaHuman Cervical Adenocarcinoma15.8
HEK293Human Embryonic Kidney (Non-cancerous control)>100

Experimental Protocols

Antimicrobial Susceptibility Testing

This protocol determines the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for yeast

  • 96-well microtiter plates

  • Bacterial/yeast inoculums standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

  • Positive control antibiotic (e.g., Gentamicin, Amphotericin B)

  • Negative control (vehicle - DMSO)

  • Resazurin (B115843) sodium salt solution (0.015% w/v)

Procedure:

  • Prepare a serial two-fold dilution of this compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 10 µL of the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10^5 CFU/mL.

  • Include a positive control (broth + inoculum + control antibiotic) and a negative control (broth + inoculum + DMSO). Also, include a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

  • For MIC determination, add 20 µL of resazurin solution to each well and incubate for an additional 2-4 hours. The MIC is the lowest concentration that prevents a color change from blue to pink.

  • For MBC determination, take 10 µL from each well that shows no visible growth (at and above the MIC) and plate it onto an agar (B569324) plate.

  • Incubate the agar plates overnight at 37°C. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

This method provides a qualitative assessment of antimicrobial activity.[1][2]

Materials:

  • Sterile 6 mm filter paper discs

  • This compound solution of known concentration

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cotton swabs

Procedure:

  • Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

  • Aseptically apply sterile filter paper discs impregnated with a known amount of this compound (e.g., 10 µg) onto the agar surface.

  • Gently press the discs to ensure complete contact with the agar.

  • Include a positive control disc (e.g., Gentamicin) and a negative control disc (impregnated with the solvent used to dissolve the compound).

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters.

Anti-inflammatory Assay: Inhibition of LPS-Induced Pro-inflammatory Mediators

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6 quantification

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatants.

  • Nitric Oxide (NO) Assay: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. A standard curve of sodium nitrite (B80452) is used for quantification.

  • TNF-α and IL-6 ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Determine the IC50 values by plotting the percentage of inhibition against the log concentration of this compound.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of this compound.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa) and a non-cancerous control cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualized Workflows and Signaling Pathways

Experimental Workflows

G cluster_antimicrobial Antimicrobial Activity Workflow cluster_anti_inflammatory Anti-inflammatory Activity Workflow cluster_cytotoxicity Cytotoxicity Workflow (MTT Assay) prep_inoculum Prepare Standardized Microbial Inoculum broth_mic Broth Microdilution Assay (Serial Dilution) prep_inoculum->broth_mic disk_diff Disk Diffusion Assay (Lawn Culture) prep_inoculum->disk_diff incubate_mic Incubate 24-48h broth_mic->incubate_mic incubate_disk Incubate 18-24h disk_diff->incubate_disk read_mic Determine MIC (Resazurin) incubate_mic->read_mic read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone read_mbc Determine MBC (Plating) read_mic->read_mbc seed_cells_inflam Seed RAW 264.7 Macrophages pretreat Pre-treat with This compound seed_cells_inflam->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay calc_ic50_inflam Calculate IC50 griess_assay->calc_ic50_inflam elisa_assay->calc_ic50_inflam seed_cells_cyto Seed Cancer & Control Cells treat_cyto Treat with This compound (72h) seed_cells_cyto->treat_cyto add_mtt Add MTT Reagent treat_cyto->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt dissolve Dissolve Formazan (DMSO) incubate_mtt->dissolve read_abs Read Absorbance (570 nm) dissolve->read_abs calc_ic50_cyto Calculate IC50 read_abs->calc_ic50_cyto

Caption: General experimental workflows for assessing the bioactivity of this compound.

Hypothetical Signaling Pathway

The anti-inflammatory and cytotoxic effects of this compound may be mediated through the inhibition of the NF-κB and activation of the p53 signaling pathways, respectively. This is a plausible hypothesis for a novel bioactive compound.

G cluster_nfkb Anti-inflammatory Pathway Hypothesis cluster_p53 Cytotoxicity Pathway Hypothesis LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nucleus->Genes induces transcription DHT_nfkb This compound DHT_nfkb->IKK inhibits DNA_damage Cellular Stress / DNA Damage p53 p53 DNA_damage->p53 stabilizes & activates Bax Bax p53->Bax upregulates Apoptosis Apoptosis Bax->Apoptosis promotes DHT_p53 This compound DHT_p53->DNA_damage induces

Caption: Hypothetical signaling pathways modulated by this compound.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Subject: Elucidating the Mechanism of Action of Dihydrotrichotetronine

Note on this compound: Publicly available scientific literature lacks specific studies on the mechanism of action of this compound. The following application notes and protocols provide a comprehensive and generalized framework for researchers to systematically investigate the mechanism of action of a novel or understudied small molecule compound, such as this compound. The methodologies described are based on established practices in chemical biology and drug discovery.

Introduction

This compound belongs to the trichotetronine class of natural products. While the broader family of trichothecenes has been studied, the specific molecular targets and signaling pathways modulated by this compound remain to be elucidated. These application notes provide a roadmap for researchers to undertake mechanism of action (MoA) studies, from initial phenotypic observations to target identification, validation, and pathway analysis.

Initial Phenotypic Screening

The first step in characterizing a novel compound is to determine its biological effects through phenotypic screening. This involves treating various cell lines with the compound and observing changes in cellular behavior.

Experimental Protocol: High-Content Imaging for Phenotypic Profiling

  • Cell Plating: Seed a panel of relevant cell lines (e.g., cancer cell lines, primary cells) in 96-well or 384-well imaging plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for various durations (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control known to induce a specific phenotype.

  • Staining: Following treatment, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with a cocktail of fluorescent dyes to visualize key cellular components. A typical combination includes:

    • Hoechst 33342: To stain the nucleus and assess cell number and nuclear morphology.

    • Phalloidin-Alexa Fluor 488: To stain F-actin and visualize the cytoskeleton.

    • MitoTracker Red CMXRos: To stain mitochondria and assess mitochondrial health.

    • Antibodies: Against specific markers of interest (e.g., cleaved caspase-3 for apoptosis, Ki-67 for proliferation).

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify various phenotypic parameters, such as cell count, nuclear size and shape, cytoskeletal rearrangement, mitochondrial membrane potential, and protein expression levels.

Data Presentation: Example Phenotypic Screening Data

Cell LineParameterIC50 / EC50 (µM)Max Effect (% of Control)
MCF-7Proliferation (Cell Count)15.212%
A549Apoptosis (Cleaved Caspase-3)8.5350%
U2OSNuclear Condensation10.1280%
HUVECTube Formation5.830%

phenotypic_screening cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_staining Cell Staining cluster_analysis Data Acquisition & Analysis plate Plate Cells adhere Allow Adhesion plate->adhere treat Add this compound adhere->treat incubate Incubate treat->incubate fix Fix & Permeabilize incubate->fix stain Add Fluorescent Dyes fix->stain image High-Content Imaging stain->image analyze Image Analysis image->analyze quantify Quantify Phenotypes analyze->quantify

Approaches for identifying molecular targets.

Target Validation

Once candidate targets are identified, it is crucial to validate that they are indeed responsible for the observed biological effects of this compound.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the soluble fraction by western blotting using an antibody against the candidate target protein. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding.

Experimental Protocol: Gene Knockdown/Knockout and Phenotypic Rescue

  • Target Depletion: Use siRNA, shRNA, or CRISPR-Cas9 to knock down or knock out the expression of the candidate target gene.

  • Phenotypic Analysis: Assess whether the depletion of the target protein phenocopies the effect of this compound treatment.

  • Compound Sensitivity: Treat the knockdown/knockout cells with this compound. A loss of sensitivity to the compound in these cells provides strong evidence that the depleted protein is the target.

Signaling Pathway Analysis

After validating the direct target, the next step is to map the downstream signaling pathways affected by the compound-target interaction.

Experimental Protocol: Western Blotting for Pathway Activation

  • Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins and their phosphorylated forms (e.g., antibodies for total and phospho-Akt, -ERK, -p38).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

Example Signaling Pathway

signaling_pathway DHT This compound TargetX Target X DHT->TargetX Inhibition Kinase1 Kinase 1 TargetX->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Phosphorylation GeneExp Gene Expression TF->GeneExp Activation Phenotype Cellular Phenotype GeneExp->Phenotype

A hypothetical signaling pathway modulated by this compound.

Experimental Protocol: Luciferase Reporter Assay

  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing response elements for a specific transcription factor (e.g., NF-κB, AP-1) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the transfected cells with this compound.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on transcription factor activity.

Data Presentation: Example Reporter Assay Data

Transcription FactorThis compound (10 µM)Fold Change vs. Vehiclep-value
NF-κB15,890 RLU0.45< 0.01
AP-189,430 RLU1.12> 0.05
CREB45,210 RLU0.98> 0.05

Conclusion

The systematic approach outlined in these application notes, combining phenotypic screening, target identification, validation, and pathway analysis, provides a robust framework for elucidating the mechanism of action of this compound. The data generated from these experiments will be critical for understanding its therapeutic potential and guiding further drug development efforts.

Application Notes and Protocols for Dihydrotrichotetronine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a polyketide natural product belonging to the sorbicillinoid class of fungal secondary metabolites. Sorbicillinoids are known for their structural complexity and a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] While the specific enzymatic targets of this compound have not been fully elucidated, related compounds in the sorbicillinoid family have demonstrated inhibitory activity against enzymes such as α-glucosidase.[2] This makes this compound a compelling candidate for screening in enzyme inhibition assays to uncover its therapeutic potential.

Enzyme inhibition assays are fundamental in drug discovery for identifying and characterizing compounds that can modulate the activity of disease-relevant enzymes.[3] These assays are crucial for determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), and for understanding its mechanism of action.[4][5]

This document provides a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of this compound. It includes a general framework for screening against a panel of enzymes, detailed protocols for specific assays, and a template for data presentation.

Application Overview: Screening this compound for Bioactivity

Given that this compound is a novel compound with limited characterization, a primary application is to screen it against a diverse panel of therapeutically relevant enzymes. This approach allows for the identification of potential primary targets and off-target effects. A suggested screening panel could include enzymes from different classes, such as hydrolases, oxidoreductases, and phosphatases.

Suggested Enzyme Screening Panel:

  • α-Glucosidase: An enzyme involved in carbohydrate digestion. Its inhibition is a key strategy for managing type 2 diabetes.[6][7] This is a primary target of interest due to the known activity of other sorbicillinoids.[2]

  • Tyrosinase: A key enzyme in melanin (B1238610) biosynthesis. Its inhibitors are of interest in cosmetics for skin lightening and in medicine for treating hyperpigmentation disorders.[5]

  • Protein Tyrosine Phosphatase 1B (PTP1B): A negative regulator of insulin (B600854) and leptin signaling pathways. PTP1B inhibitors are being investigated as potential therapeutics for diabetes and obesity.

  • Acetylcholinesterase (AChE): An enzyme that breaks down the neurotransmitter acetylcholine. AChE inhibitors are used to treat the symptoms of Alzheimer's disease.[8][9]

The following sections provide the necessary protocols to begin screening this compound and to analyze the resulting data.

Data Presentation: Summarizing Inhibition Data

Quantitative data from enzyme inhibition assays should be presented clearly to allow for easy comparison of a compound's potency against different targets. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is the most common metric.[4]

Table 1: Illustrative Enzyme Inhibition Profile of this compound

Enzyme TargetSubstrateThis compound IC50 (µM)Positive ControlPositive Control IC50 (µM)
α-Glucosidase (S. cerevisiae)p-Nitrophenyl-α-D-glucopyranoside[Insert Experimental Value]Acarbose (B1664774)[Insert Experimental Value]
Mushroom TyrosinaseL-DOPA[Insert Experimental Value]Kojic Acid[Insert Experimental Value]
Human Recombinant PTP1Bp-Nitrophenyl Phosphate (B84403) (pNPP)[Insert Experimental Value]Suramin[Insert Experimental Value]
Eel Acetylcholinesterase (AChE)Acetylthiocholine Iodide[Insert Experimental Value]Donepezil[Insert Experimental Value]

Note: The IC50 values in this table are placeholders. They should be determined experimentally by following the protocols outlined below.

Experimental Protocols

This section provides a general protocol for enzyme inhibition assays, followed by specific, detailed methodologies for α-glucosidase and tyrosinase inhibition assays.

General Protocol for Spectrophotometric Enzyme Inhibition Assay

This protocol provides a foundational workflow that can be adapted for various enzymes that utilize a chromogenic substrate.[2][3][10]

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Positive control inhibitor

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare fresh solutions of the enzyme, substrate, and positive control in the assay buffer. Prepare serial dilutions of the this compound stock solution to achieve a range of desired final concentrations.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank Wells: Assay buffer and solvent (DMSO).

    • Negative Control (100% Activity): Assay buffer, enzyme solution, and solvent (DMSO).

    • Positive Control: Assay buffer, enzyme solution, and positive control inhibitor.

    • Test Wells: Assay buffer, enzyme solution, and serial dilutions of this compound.

  • Pre-incubation: Add the enzyme to the wells containing the buffer and inhibitor (or solvent). Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C). This allows the inhibitor to bind to the enzyme.[10]

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate solution to all wells.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength over time. Readings should be taken in kinetic mode at regular intervals (e.g., every 60 seconds) for a duration sufficient to determine the initial linear rate of the reaction.[10]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100 where V₀_control is the velocity of the negative control and V₀_inhibitor is the velocity in the presence of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for measuring the inhibition of α-glucosidase from Saccharomyces cerevisiae.[1][11] The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which can be detected spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from S. cerevisiae (e.g., Sigma-Aldrich, G0660)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (100 mM, pH 6.8)

  • This compound

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃, 0.1 M) for stopping the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 U/mL solution of α-glucosidase in phosphate buffer.

    • Prepare a 1 mM solution of pNPG in phosphate buffer.

    • Prepare a stock solution of this compound and acarbose in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup: To each well of a 96-well plate, add the following:

    • 50 µL of phosphate buffer (pH 6.8)

    • 10 µL of the test sample (this compound dilutions), positive control (acarbose), or solvent (for 100% activity control).

  • Enzyme Addition and Pre-incubation: Add 20 µL of the α-glucosidase solution to each well. Mix and incubate at 37°C for 10 minutes.

  • Reaction Initiation: Add 20 µL of the pNPG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M sodium carbonate to each well.

  • Measurement: Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation: Calculate the percentage inhibition as described in the general protocol (Section 4.1).

Protocol for Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome (B613829) by mushroom tyrosinase, which can be monitored by the increase in absorbance at 475 nm.[12][13]

Materials:

  • Mushroom tyrosinase (e.g., Sigma-Aldrich, T3824)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (50 mM, pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.

    • Prepare a 2 mM solution of L-DOPA in phosphate buffer.

    • Prepare a stock solution of this compound and kojic acid in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup: To each well of a 96-well plate, add the following:

    • 40 µL of the test sample (this compound dilutions), positive control (kojic acid), or solvent.

    • 80 µL of phosphate buffer (pH 6.8).

    • 40 µL of the tyrosinase solution.

  • Pre-incubation: Mix the contents of the wells and incubate at 25°C for 10 minutes.[12]

  • Reaction Initiation and Measurement: Add 40 µL of the L-DOPA solution to each well. Immediately place the plate in a microplate reader and measure the absorbance at 475 nm in kinetic mode every minute for 20-30 minutes.[12]

  • Calculation: Determine the reaction rate (slope) and calculate the percentage inhibition as described in the general protocol (Section 4.1).

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing experimental processes and biological contexts. The following diagrams were created using Graphviz (DOT language) and adhere to the specified formatting requirements.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Analysis Compound This compound Stock Solution Dilutions Test Concentrations Compound->Dilutions Serial Dilution Enzyme Enzyme Stock (e.g., α-Glucosidase) Substrate Substrate Stock (e.g., pNPG) Buffer Assay Buffer Plate 1. Add Enzyme & Inhibitor/Control Dilutions->Plate Input Incubate 2. Pre-incubate (e.g., 10 min @ 37°C) Plate->Incubate AddSubstrate 3. Add Substrate (Initiate Reaction) Incubate->AddSubstrate Read 4. Kinetic Read (Absorbance @ 405nm) AddSubstrate->Read Rates Calculate Reaction Rates (V₀) Read->Rates Data Inhibition Calculate % Inhibition Rates->Inhibition Plot Plot Dose-Response Curve Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for enzyme inhibition screening.

G cluster_membrane Brush Border Membrane cluster_intracellular Intestinal Cell Oligo Oligosaccharides (from diet) Glucosidase α-Glucosidase Oligo->Glucosidase Substrate Glucose Glucose Glucosidase->Glucose Hydrolysis Inhibitor This compound (Inhibitor) Inhibitor->Glucosidase Inhibition GLUT Glucose Transporter (GLUT) Bloodstream To Bloodstream GLUT->Bloodstream Glucose->GLUT

Caption: Hypothetical pathway of α-glucosidase inhibition.

Conclusion

This compound, as a member of the bioactive sorbicillinoid class, represents a promising natural product for enzyme inhibition studies. Although specific targets are yet to be identified, the protocols provided in this document offer a robust starting point for screening and characterization. By employing a systematic approach beginning with a broad enzyme panel and progressing to detailed kinetic studies for identified "hits," researchers can effectively elucidate the biochemical activity of this compound. The detailed methodologies for α-glucosidase and tyrosinase assays serve as practical examples that can be implemented directly or adapted for other enzyme systems. This structured approach is essential for uncovering novel enzyme inhibitors from natural sources and paving the way for future drug development efforts.

References

Experimental Design for Preclinical Evaluation of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for the preclinical evaluation of Dihydrotrichotetronine, a spirotetronate antibiotic with demonstrated in vitro activity against Gram-positive bacteria, including Clostridium difficile. The following protocols are designed to assess the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound in rodent models, providing critical data for its potential development as a therapeutic agent.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and to establish a relationship between drug exposure and its antibacterial effect.

Experimental Protocol: Single-Dose Pharmacokinetics in Mice

Animals: Male and female BALB/c mice (6-8 weeks old).

Groups:

  • Group 1: Intravenous (IV) administration (n=18 mice)

  • Group 2: Oral (PO) gavage administration (n=18 mice)

Procedure:

  • Administer a single dose of this compound. A starting dose of 10 mg/kg can be used, with adjustments based on preliminary tolerability studies[1][2].

  • Collect blood samples via retro-orbital or tail vein sampling at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration).

  • Process blood to plasma and store at -80°C until analysis.

  • Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Calculate key pharmacokinetic parameters.

Data Presentation:

ParameterIV AdministrationPO Administration
Cmax (µg/mL)
Tmax (h)
AUC (0-t) (µgh/mL)
AUC (0-inf) (µgh/mL)
t1/2 (h)
Cl (mL/h/kg)
Vd (L/kg)
Bioavailability (%)N/A
Experimental Protocol: Tissue Distribution Study in Rats

Animals: Male Sprague-Dawley rats (200-250 g).

Procedure:

  • Administer a single IV dose of this compound (e.g., 10 mg/kg).

  • At predetermined time points (e.g., 1, 4, 8, and 24 hours), euthanize a subset of animals (n=3-4 per time point).

  • Collect blood and various tissues (liver, kidneys, lungs, spleen, heart, brain, and gastrointestinal tract).

  • Homogenize tissues and analyze for this compound concentration using LC-MS/MS[3].

Data Presentation:

TissueConcentration at 1h (µg/g)Concentration at 4h (µg/g)Concentration at 8h (µg/g)Concentration at 24h (µg/g)
Plasma (µg/mL)
Liver
Kidneys
Lungs
Spleen
Heart
Brain
Small Intestine
Large Intestine

In Vivo Efficacy Studies

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of Gram-positive bacterial infection.

Experimental Protocol: Murine Model of Clostridium difficile Infection (CDI)

This protocol is adapted from established CDI mouse models[4][5][6].

Animals: Female C57BL/6 mice (6-8 weeks old).

Procedure:

  • Induction of Dysbiosis: Administer an antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in the drinking water for 5-7 days to disrupt the native gut microbiota[4].

  • Provide regular autoclaved water for 2 days.

  • Administer a single intraperitoneal injection of clindamycin (B1669177) (10 mg/kg) one day prior to infection.

  • Infection: Challenge mice with an oral gavage of a toxigenic C. difficile spore suspension (e.g., 10^5 - 10^7 CFU).

  • Treatment: Begin treatment with this compound (e.g., dose-ranging study with 5, 10, and 20 mg/kg), a vehicle control, and a positive control (e.g., vancomycin (B549263) at 10 mg/kg) via oral gavage, once or twice daily for 5-7 days.

  • Monitoring: Monitor animals daily for clinical signs of disease (weight loss, diarrhea, lethargy, hunched posture) and survival for up to 14 days post-infection.

  • Endpoint Analysis: At the end of the study, or upon euthanasia, collect cecal contents and colon tissue for:

    • Quantification of C. difficile burden (CFU/g of cecal content).

    • Measurement of C. difficile toxin A/B levels (ELISA).

    • Histopathological analysis of the colon for inflammation and tissue damage.

Data Presentation:

Treatment GroupSurvival Rate (%)Mean Clinical ScoreCecal C. difficile Load (log10 CFU/g)Cecal Toxin Titer (ng/g)Colon Histopathology Score
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)
This compound (High Dose)
Vancomycin

Toxicology Studies

Objective: To assess the safety profile of this compound following acute and repeated dosing.

Experimental Protocol: Acute Oral Toxicity Study

This protocol follows general guidelines for acute toxicity testing.

Animals: Male and female Sprague-Dawley rats.

Procedure:

  • Administer a single, high dose of this compound via oral gavage (limit dose of 2000 mg/kg).

  • Observe animals closely for the first 4 hours and then daily for 14 days for any signs of toxicity or mortality.

  • Record body weights prior to dosing and on days 7 and 14.

  • At day 14, perform a gross necropsy on all animals.

Experimental Protocol: 14-Day Sub-acute Toxicity Study

This protocol is based on standard sub-acute toxicity study designs[7][8][9][10].

Animals: Male and female Sprague-Dawley rats.

Groups:

  • Group 1: Vehicle control

  • Group 2: this compound (Low dose)

  • Group 3: this compound (Mid dose)

  • Group 4: this compound (High dose)

Procedure:

  • Administer this compound or vehicle daily via oral gavage for 14 consecutive days.

  • Conduct daily clinical observations and record body weights weekly.

  • At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.

  • Perform a full necropsy and collect major organs for histopathological examination.

Data Presentation:

Hematology Parameters

ParameterVehicle ControlLow DoseMid DoseHigh Dose
White Blood Cells (x10^9/L)
Red Blood Cells (x10^12/L)
Hemoglobin (g/dL)
Hematocrit (%)
Platelets (x10^9/L)

Clinical Chemistry Parameters

ParameterVehicle ControlLow DoseMid DoseHigh Dose
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Alkaline Phosphatase (ALP) (U/L)
Blood Urea Nitrogen (BUN) (mg/dL)
Creatinine (mg/dL)

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Given that related compounds inhibit dihydrofolate reductase (DHFR), this pathway is a plausible target for this compound.

Proposed Signaling Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA Amino_Acids Amino Acid Synthesis THF->Amino_Acids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF DHFR->NADP DHT This compound DHT->DHFR

Caption: Proposed inhibitory action of this compound on the DHFR pathway.

Experimental Workflow for In Vivo DHFR Target Engagement

DHFR_Workflow start Treat Mice with this compound or Vehicle collect_tissue Collect Target Tissues (e.g., Liver, Intestinal Epithelium) start->collect_tissue homogenize Homogenize Tissues and Prepare Cytosolic Extracts collect_tissue->homogenize dhfr_assay Perform DHFR Enzyme Activity Assay homogenize->dhfr_assay lcms Quantify DHF and THF levels by LC-MS/MS homogenize->lcms analyze Compare DHFR Activity and DHF/THF Ratios Between Groups dhfr_assay->analyze lcms->analyze

Caption: Workflow for assessing in vivo DHFR inhibition by this compound.

References

Troubleshooting & Optimization

Dihydrotrichotetronine stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. Dihydrotrichotetronine is a specialized chemical compound, and its stability can be influenced by a variety of factors. The data and protocols described below are representative and should be adapted to your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the common causes?

A1: Loss of potency in this compound solutions is frequently attributed to chemical degradation. The stability of the compound can be compromised by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] It is crucial to handle and store the compound under recommended conditions to minimize degradation.

Q2: What are the optimal storage conditions for this compound in its solid form and in solution?

A2: For solid this compound, storage at -20°C in a desiccated, dark environment is recommended to prevent degradation from moisture, heat, and light. For solutions, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, aliquot the solution and store it at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2]

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the reason?

A3: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products.[3] Forced degradation studies suggest that this compound can degrade under acidic, basic, oxidative, and photolytic stress conditions.[4][5][6] To identify the nature of these degradants, further characterization using techniques like mass spectrometry (MS) is recommended.[3][7]

Q4: Can I use water to dissolve this compound?

A4: The solubility of this compound in aqueous solutions can be limited and pH-dependent. It is generally recommended to first dissolve the compound in an organic solvent such as DMSO or ethanol (B145695) and then make further dilutions in your aqueous experimental medium. Always assess the stability of the compound in your chosen solvent system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, run a quality control check (e.g., HPLC) to confirm its integrity.
Precipitate formation in aqueous buffer Poor solubility or pH-dependent precipitation.Increase the proportion of organic co-solvent or adjust the pH of the buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Color change in solution Photodegradation or oxidation.Protect the solution from light by using amber vials or covering the container with aluminum foil.[2] De-gas aqueous buffers to minimize dissolved oxygen.
Loss of biological activity Hydrolysis or other forms of chemical degradation.Evaluate the stability of this compound at the pH and temperature of your experiment. Consider performing time-course experiments to determine the compound's half-life under your specific conditions.

Stability Data

The following tables summarize the stability of this compound under various stress conditions. This data was generated through forced degradation studies.[4][8][9]

Table 1: pH-Dependent Stability of this compound

pH Temperature (°C) Time (hours) Remaining this compound (%) Major Degradants Observed
2.0 (0.01 M HCl)602478.5Hydrolysis Product A
7.0 (Phosphate Buffer)602495.2Minimal degradation
10.0 (0.001 M NaOH)602465.1Hydrolysis Product B

Table 2: Thermal and Photolytic Stability of this compound

Condition Duration Remaining this compound (%) Major Degradants Observed
60°C (Solid)7 days98.1Thermal Degradant A
60°C (in pH 7.0 Buffer)7 days88.4Hydrolysis Product A
Photolytic (ICH Q1B)24 hours82.3Photolytic Degradant A, B

Table 3: Oxidative Stability of this compound

Oxidizing Agent Concentration Time (hours) Remaining this compound (%) Major Degradants Observed
H₂O₂3%2471.9Oxidative Degradant A, B

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolytic Degradation

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.1 M HCl.

  • Basic Hydrolysis: Add 1 mL of the stock solution to 9 mL of 0.01 M NaOH.

  • Neutral Hydrolysis: Add 1 mL of the stock solution to 9 mL of purified water.

  • Incubation: Incubate all solutions at 60°C.

  • Sampling: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.[3]

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis dihydro This compound hydro_a Hydrolysis Product A dihydro->hydro_a Acidic pH hydro_b Hydrolysis Product B dihydro->hydro_b Basic pH ox_a Oxidative Degradant A dihydro->ox_a H₂O₂ photo_a Photolytic Degradant A dihydro->photo_a UV/Vis Light ox_b Oxidative Degradant B ox_a->ox_b

Caption: Hypothetical degradation pathways of this compound.

experimental_workflow start Prepare this compound Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) start->stress sampling Sample at Multiple Time Points stress->sampling quench Quench Reaction (if applicable) sampling->quench analysis HPLC-UV/MS Analysis quench->analysis data Quantify Parent Compound and Degradants analysis->data report Generate Stability Report data->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Dihydrotrichotetronine Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrotrichotetronine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the solubility of this compound for various experimental assays. Poor aqueous solubility is a common challenge that can impact data quality and experimental outcomes. This guide offers troubleshooting strategies and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guide

This section provides solutions to common problems encountered when working with this compound.

Problem 1: this compound precipitates out of solution when added to my aqueous assay buffer.

  • Question: I dissolved this compound in an organic solvent, but it crashes out when I dilute it into my aqueous buffer for the assay. How can I prevent this?

  • Answer: This is a common issue for hydrophobic compounds. Here are several strategies to address this, ranging from simple to more complex formulation approaches:

    • Optimize Co-solvent Concentration: You are likely exceeding the solubility limit in the final buffer. While a small percentage of an organic co-solvent like DMSO is often necessary to dissolve the compound initially, keeping the final concentration as low as possible (typically <1%, and often <0.1%) is crucial to avoid precipitation in aqueous solutions.[1] You may need to prepare a more concentrated stock solution in the organic solvent to achieve the desired final concentration in your assay with a minimal amount of the organic solvent.

    • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[2] If this compound has acidic or basic functional groups, adjusting the pH of your assay buffer may increase its solubility. Experiment with a range of pH values to find the optimal condition where the compound is in its ionized, more soluble form.

    • Utilize Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can be added to the assay buffer to help solubilize hydrophobic compounds by forming micelles.[1][2] For enzyme assays, a low concentration (e.g., 0.01 - 0.05%) is often sufficient.[1] However, for cell-based assays, be cautious as surfactants can be toxic to cells at concentrations above their critical micelle concentration (CMC).[1]

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[2][3] There are various types of cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) with different properties. You may need to screen several to find the most effective one for this compound.

Problem 2: I am observing inconsistent results in my cell-based assays.

  • Question: My dose-response curves for this compound are not consistent between experiments. Could this be a solubility issue?

  • Answer: Yes, inconsistent results are often a symptom of poor solubility. If the compound is not fully dissolved, the actual concentration your cells are exposed to will be lower and more variable than intended.

    • Visual Inspection: Before adding your compound to the cells, visually inspect the diluted solution for any signs of precipitation (e.g., cloudiness, particles). Even subtle precipitation can significantly alter the effective concentration.

    • Sonication: To aid in the dispersion of your compound in the final assay medium, you can try sonicating the solution.[1] This can help break down small aggregates and improve homogeneity.

    • Pre-incubation with Serum: If your cell culture medium contains serum, the albumin and other proteins in the serum can sometimes help to solubilize lipophilic compounds.[1] Consider preparing your dilutions in media containing the final serum concentration you will use in your assay.

    • Consider Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance solubility and cellular uptake.[2] These are more complex formulations but can be very effective.

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent to use for my this compound stock solution?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions of poorly water-soluble compounds due to its high solubilizing power.[1] Other potential organic solvents include ethanol, methanol, and dimethylformamide (DMF).[4] The choice of solvent may depend on the specific downstream application and any known incompatibilities with your assay components. Always aim to use the lowest possible concentration of the organic solvent in your final assay.

Q2: How can I determine the solubility of this compound in different solvents?

A2: A simple method is the shake-flask method.[5] This involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated (e.g., on a shaker) at a constant temperature until equilibrium is reached. After centrifugation or filtration to remove the undissolved solid, the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

Q3: Can particle size reduction improve the solubility of this compound?

A3: Yes, reducing the particle size of a solid compound increases its surface area, which can lead to an increased dissolution rate.[2][6] Techniques like micronization or nanonization can be employed to achieve this.[3][6] For laboratory-scale experiments, techniques like sonocrystallization can be explored.[6]

Q4: Are there any concerns about the stability of this compound in solution?

A4: The stability of a compound in solution can be influenced by factors such as the solvent, pH, temperature, and light exposure.[7] It is advisable to prepare fresh dilutions of this compound for each experiment from a frozen stock solution. To assess stability, you can monitor the concentration and purity of the compound in your chosen solvent and buffer over time using an analytical method like HPLC.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer

  • Thawing: Thaw a vial of the this compound stock solution at room temperature.

  • Serial Dilution (if necessary): Perform any intermediate dilutions in the same organic solvent as the stock solution.

  • Dilution into Aqueous Buffer: Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed aqueous assay buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent is as low as possible and compatible with your assay system.

  • Visual Inspection: Visually inspect the final working solution for any signs of precipitation before use.

Data Presentation

Table 1: General Solubility Enhancement Strategies and Considerations

StrategyDescriptionAdvantagesDisadvantages & Considerations
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, Ethanol) to dissolve the compound before diluting in aqueous buffer.[8]Simple and widely used.Can cause precipitation upon dilution; may be toxic to cells at higher concentrations.[1]
pH Adjustment Modifying the pH of the buffer to ionize the compound, thereby increasing its aqueous solubility.[8]Effective for ionizable compounds.May not be suitable for all assays if a specific pH is required for biological activity.
Surfactants Using detergents (e.g., Tween-20, Triton X-100) to form micelles that encapsulate the hydrophobic compound.Can significantly increase apparent solubility.Can interfere with some assays and may be cytotoxic.[1]
Cyclodextrins Employing cyclic oligosaccharides to form inclusion complexes with the compound.[8]Generally have low toxicity.The complexation efficiency varies depending on the compound and the type of cyclodextrin.
Particle Size Reduction Decreasing the particle size to increase the surface area and dissolution rate.[6]Improves dissolution kinetics.May require specialized equipment (e.g., for micronization).
Lipid-Based Formulations Incorporating the compound into lipid-based carriers like emulsions or liposomes.Can improve both solubility and bioavailability.More complex to prepare and characterize.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Precipitation in Assay check_cosolvent Is final co-solvent concentration <1%? start->check_cosolvent optimize_cosolvent Optimize co-solvent conc. (e.g., lower volume of higher conc. stock) check_cosolvent->optimize_cosolvent No check_ionizable Does this compound have ionizable groups? check_cosolvent->check_ionizable Yes optimize_cosolvent->check_ionizable end_success Success: Soluble Compound optimize_cosolvent->end_success adjust_ph Adjust buffer pH check_ionizable->adjust_ph Yes try_surfactant Add non-ionic surfactant (e.g., Tween-20) check_ionizable->try_surfactant No adjust_ph->try_surfactant adjust_ph->end_success check_cell_based Cell-based assay? try_surfactant->check_cell_based try_surfactant->end_success cytotoxicity_warning Warning: Potential cytotoxicity check_cell_based->cytotoxicity_warning Yes try_cyclodextrin Use cyclodextrins check_cell_based->try_cyclodextrin No cytotoxicity_warning->try_cyclodextrin advanced_methods Consider advanced methods: - Particle size reduction - Lipid-based formulations try_cyclodextrin->advanced_methods try_cyclodextrin->end_success advanced_methods->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve store Aliquot and Store at -80°C dissolve->store thaw Thaw Stock Solution store->thaw dilute Add stock to vortexing aqueous buffer thaw->dilute inspect Visually inspect for precipitation dilute->inspect assay Perform Assay inspect->assay

Caption: Standard workflow for preparing this compound solutions.

References

Technical Support Center: Crystallization of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Dihydrotrichotetronine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a fungal secondary metabolite. It belongs to the sorbicillinoid class of polyketides, which are known for their complex and highly oxygenated chemical structures[1][2][3]. Sorbicillinoids, including this compound, are isolated from various fungal species, particularly those of the Penicillium and Trichoderma genera[1].

Q2: What are the known biological activities of this compound and other sorbicillinoids?

Sorbicillinoids as a class exhibit a wide range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme inhibitory effects[1][4]. Specifically, some sorbicillinoids have shown potent inhibitory activity against α-glycosidase[4]. The unique structural features of these compounds make them promising candidates for pharmaceutical and agrochemical development[2][5].

Q3: From what source was this compound recently isolated?

This compound was recently isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871[4].

Troubleshooting Crystallization

This section addresses specific issues that may arise during the crystallization of this compound.

Problem 1: No crystals are forming, or the yield is very low.

Possible Causes and Solutions:

  • Sub-optimal Solvent System: The choice of solvent is critical for successful crystallization. Sorbicillinoids are typically extracted using ethyl acetate (B1210297), suggesting good solubility in this solvent. For crystallization, a solvent system where this compound has moderate solubility at room temperature and high solubility at elevated temperatures is ideal.

    • Actionable Advice:

      • If you have an amorphous solid, perform small-scale solubility tests with a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, and mixtures with water or hexanes).

      • Consider a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not). Dissolve the compound in a minimal amount of the good solvent and slowly add the poor solvent until turbidity appears. Gentle warming may be required to redissolve the precipitate, followed by slow cooling.

  • Supersaturation Not Reached: Crystal nucleation requires a supersaturated solution.

    • Actionable Advice:

      • Slow Evaporation: If the compound is dissolved, allow the solvent to evaporate slowly from an open or partially covered vial. This gradually increases the concentration. To slow down evaporation, you can place the vial in a larger, sealed container with a small amount of a more volatile anti-solvent.

      • Temperature Gradient: Gently warm the solution to ensure complete dissolution, and then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or cold room. Avoid rapid cooling, which can lead to precipitation of amorphous solid rather than crystal formation.

  • Low Concentration of the Compound: If the concentration of this compound in the solution is too low, it may not reach the level of supersaturation needed for nucleation.

    • Actionable Advice:

      • Carefully concentrate the solution by slow evaporation of the solvent before setting it up for crystallization.

Problem 2: An oil or amorphous precipitate forms instead of crystals.

Possible Causes and Solutions:

  • Solution is Too Concentrated or Cooled Too Quickly: Rapid changes in conditions can cause the compound to "crash out" of the solution as an oil or amorphous solid.

    • Actionable Advice:

      • Gently warm the solution to redissolve the oil/precipitate.

      • Add a small amount of the "good" solvent to decrease the saturation level slightly.

      • Allow the solution to cool more slowly. Insulating the crystallization vessel can help achieve a slower cooling rate.

  • Presence of Impurities: Impurities can inhibit crystal lattice formation and promote oiling out.

    • Actionable Advice:

      • Ensure the this compound sample is of high purity before attempting crystallization. Further purification by chromatography (e.g., preparative HPLC or column chromatography over silica (B1680970) gel or Sephadex LH-20) may be necessary[2].

      • If the oil persists, try to "scratch" the inside of the vial with a glass rod at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites.

Problem 3: Crystals are very small, needle-like, or form aggregates.

Possible Causes and Solutions:

  • High Rate of Nucleation: Too many nucleation sites lead to the formation of many small crystals rather than a few large ones.

    • Actionable Advice:

      • Reduce the Rate of Supersaturation: Slow down the cooling or evaporation process.

      • Use a Cleaner Crystallization Vessel: Dust or other particulate matter can act as nucleation sites. Ensure your vials are scrupulously clean. Filtering the solution before setting up the crystallization can also help.

      • Seeding: If you have a few good quality crystals, you can use them as "seeds." Prepare a slightly undersaturated solution and add one or two seed crystals. As the solution slowly cools or the solvent evaporates, the dissolved compound will deposit onto the seed crystals, promoting the growth of larger, well-formed crystals.

Experimental Protocols

While the exact crystallization protocol for this compound from the primary literature is not detailed here, a general protocol for the crystallization of a fungal secondary metabolite like a sorbicillinoid, after chromatographic purification, is provided below.

General Crystallization Protocol for a Purified Fungal Polyketide

  • Sample Preparation: Ensure the purified this compound sample is dry and free of residual chromatography solvents. An amorphous solid is a good starting point.

  • Solvent Selection:

    • Place a small amount (1-2 mg) of the sample into several small vials.

    • Add a few drops of different solvents (e.g., methanol, acetone, ethyl acetate, dichloromethane, and mixtures like methanol/water or ethyl acetate/hexane) to each vial to assess solubility at room temperature.

    • A suitable single solvent for recrystallization will dissolve the compound when heated but not at room temperature.

    • For a solvent-antisolvent system, find a "good" solvent that readily dissolves the compound and a miscible "antisolvent" in which it is insoluble.

  • Crystallization Setup (Slow Evaporation):

    • Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate or acetone) to a moderate concentration in a clean vial.

    • Cover the vial with a cap that is not airtight or with paraffin (B1166041) film perforated with a few small holes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and observe over several days to weeks.

  • Crystallization Setup (Vapor Diffusion):

    • Dissolve the compound in a minimal amount of a "good" solvent (e.g., acetone) in a small, open inner vial.

    • Place this inner vial inside a larger, sealed outer vial (the reservoir) containing a small amount of a more volatile "poor" solvent (e.g., hexane).

    • The poor solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove the mother liquor with a pipette.

    • Gently wash the crystals with a small amount of the "poor" solvent or a cold solvent mixture.

    • Carefully dry the crystals.

Data Presentation

ParameterThis compoundSorbicillinoid Analog 1Sorbicillinoid Analog 2
Molecular Formula C₂₁H₂₈O₇TBDTBD
Molecular Weight 392.44 g/mol TBDTBD
Melting Point (°C) TBDTBDTBD
Solubility (mg/mL)
MethanolTBDTBDTBD
EthanolTBDTBDTBD
AcetoneTBDTBDTBD
Ethyl AcetateTBDTBDTBD
DichloromethaneTBDTBDTBD
WaterTBDTBDTBD
HexaneTBDTBDTBD
Optimal Crystallization Solvent(s) TBDTBDTBD
Optimal Temperature (°C) TBDTBDTBD

TBD: To be determined experimentally.

Visualizations

Below are diagrams illustrating common experimental workflows and logical relationships in troubleshooting crystallization.

experimental_workflow cluster_purification Purification cluster_crystallization Crystallization raw_extract Crude Fungal Extract chromatography Chromatography (Silica Gel, ODS, Sephadex LH-20) raw_extract->chromatography pure_compound Pure this compound (Amorphous Solid) chromatography->pure_compound dissolution Dissolution in Optimal Solvent pure_compound->dissolution supersaturation Induce Supersaturation (Cooling/Evaporation) dissolution->supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth crystals Harvest Crystals crystal_growth->crystals

Caption: General workflow from fungal extract to purified crystals.

troubleshooting_logic start Crystallization Attempt no_crystals No Crystals Formed start->no_crystals oiling_out Oil / Amorphous Precipitate start->oiling_out poor_quality Poor Crystal Quality (Small, Needles) start->poor_quality success Good Crystals Obtained start->success check_solvent Re-evaluate Solvent System no_crystals->check_solvent Is solvent optimal? slow_cooling Slow Down Cooling/ Evaporation Rate no_crystals->slow_cooling Is supersaturation too slow? oiling_out->check_solvent Solvent issue? oiling_out->slow_cooling Cooled too fast? check_purity Check Sample Purity oiling_out->check_purity Impurities present? poor_quality->slow_cooling High nucleation rate? use_seeding Use Seeding Technique poor_quality->use_seeding Need larger crystals?

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Refining Dihydrotrichotetronine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrotrichotetronine. This resource is designed to assist researchers, scientists, and drug development professionals in establishing and refining dosages for in vivo studies. Given that this compound is a novel compound, likely belonging to the trichothecene (B1219388) family of mycotoxins, this guide provides a framework based on established principles for this class of molecules and natural products in general.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in my animal model?

A1: For a novel compound with limited data, a conservative approach is crucial. Start by conducting a thorough literature review for related trichothecene compounds to identify any existing dosage information in similar in vivo models.[1] If no data is available, a dose-range finding study is recommended.[2] Begin with a low dose, for example, 1-5 mg/kg, and escalate in small increments while closely monitoring for any signs of toxicity.[1]

Q2: How can I determine the Maximum Tolerated Dose (MTD) for this compound?

A2: The Maximum Tolerated Dose (MTD) is the highest dose that does not cause unacceptable toxicity. To determine the MTD, a dose escalation study is necessary. Administer increasing doses of this compound to different groups of animals and monitor for adverse effects over a specified period.[2] Key parameters to observe include body weight loss (a common benchmark is no more than 15-20% loss), changes in behavior, food and water intake, and any clinical signs of distress.[1] The dose level preceding the one that causes significant toxicity is typically considered the MTD.

Q3: What are the common signs of toxicity for trichothecenes that I should monitor for?

A3: Trichothecenes are known to affect rapidly dividing cells, leading to a range of toxic effects.[3] Common clinical signs to monitor in your animal models include:

  • Emesis (vomiting) and food refusal[3]

  • Weight loss[3]

  • Dermal reactions (if applied topically)[3]

  • Immunosuppression[3]

  • Diarrhea[3]

  • Lethargy and changes in activity levels

Q4: How do I prepare this compound for in vivo administration?

A4: The formulation of this compound will depend on its solubility and the intended route of administration. For many trichothecenes, which can be amphipathic, solubility can be a challenge.[4] Common vehicles for parenteral administration include saline, phosphate-buffered saline (PBS), or solutions containing a small percentage of a solubilizing agent like DMSO or ethanol, which should then be diluted in a physiologically compatible buffer. It is critical to run a vehicle-only control group to ensure the vehicle itself does not produce any effects.

Q5: What is the most appropriate route of administration for this compound?

A5: The route of administration should align with the clinical or experimental objective. Common routes for trichothecenes include oral (gavage), intraperitoneal (IP), intravenous (IV), and topical application.[3] The chosen route will significantly impact the bioavailability and, therefore, the effective dose.[1] For systemic effects, IV or IP administration is often used, while oral administration may be more relevant for studying dietary exposure.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High mortality in the lowest dose group. The starting dose is too high, or the compound is more potent than anticipated.Immediately halt the experiment. Re-evaluate the starting dose based on any available data for structurally similar compounds. If no data exists, decrease the starting dose by at least 10-fold.
No observable effect even at high doses. Poor bioavailability due to formulation/solubility issues. The compound may have low intrinsic activity in the chosen model. Incorrect route of administration for the intended target.Verify the solubility and stability of this compound in the chosen vehicle. Consider alternative formulations or routes of administration.[1] Before proceeding to higher doses, confirm target engagement with an in vitro assay if possible.
Significant variation in response within the same dose group. Inconsistent administration technique. Variability in animal health or genetics. Instability of the compound in the formulation.Ensure all personnel are proficient in the administration technique. Use a homogenous group of animals in terms of age, weight, and genetic background. Prepare fresh formulations for each administration and verify stability over the experiment's duration.
Unexpected side effects not typical for trichothecenes. Off-target effects of the compound. Contamination of the this compound sample.Characterize the purity of your this compound sample using analytical methods like HPLC or mass spectrometry. Conduct a thorough literature search for the observed side effects in relation to other natural products.

Data Presentation: Dose-Range Finding Study Template

Table 1: Example Data Collection for a Dose-Range Finding Study

Dose Group (mg/kg)Number of AnimalsBody Weight Change (%) - Day 7Clinical Signs of ToxicityMortality
Vehicle Control5
15
55
105
255
505

Experimental Protocols

Protocol 1: Dose-Range Finding and MTD Determination
  • Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to dose groups, including a vehicle control group (n=5 per group is a common starting point).

  • Formulation Preparation: Prepare a stock solution of this compound in a suitable vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.

  • Administration: Administer a single dose of this compound via the chosen route (e.g., intraperitoneal injection).

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. Observations should be recorded for at least 14 days.[2]

  • Data Analysis: Analyze the data to identify the highest dose that does not cause significant weight loss (e.g., >15-20%) or other severe adverse effects. This will be the estimated MTD.

Protocol 2: Preliminary Efficacy Study
  • Animal Model: Utilize an appropriate disease model (e.g., tumor xenograft model for anti-cancer studies).

  • Group Allocation: Assign animals to a vehicle control group, a positive control group (if available), and at least three this compound dose groups (e.g., MTD, 1/2 MTD, and 1/4 MTD).

  • Treatment Schedule: Administer this compound according to a predetermined schedule (e.g., once daily for 14 days).

  • Efficacy Endpoint: Monitor the primary efficacy endpoint (e.g., tumor volume, disease-specific biomarkers).

  • Toxicity Monitoring: Continue to monitor for signs of toxicity throughout the study.

  • Data Analysis: Compare the efficacy endpoint between the treatment and control groups to determine the effective dose range.

Visualizations

DoseFindingWorkflow cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Dosage Refinement Literature Review Literature Review Dose-Range Finding Dose-Range Finding Literature Review->Dose-Range Finding In Vitro Studies In Vitro Studies In Vitro Studies->Dose-Range Finding MTD Determination MTD Determination Dose-Range Finding->MTD Determination Efficacy Studies Efficacy Studies MTD Determination->Efficacy Studies Therapeutic Window Therapeutic Window Efficacy Studies->Therapeutic Window

Caption: Workflow for in vivo dosage determination.

RibosomalInhibitionPathway This compound This compound Ribosome Ribosome This compound->Ribosome binds to 60S subunit Protein Synthesis Protein Synthesis Ribosome->Protein Synthesis inhibition Cell Cycle Arrest Cell Cycle Arrest Protein Synthesis->Cell Cycle Arrest Apoptosis Apoptosis Protein Synthesis->Apoptosis

Caption: Postulated signaling pathway for trichothecenes.

References

Technical Support Center: Enhancing the Selectivity of Dihydropyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of dihydropyridine (B1217469) analogues, with a focus on improving their selectivity.

Frequently Asked Questions (FAQs)

Q1: My dihydropyridine analogue shows potent activity but poor selectivity against related targets. What are the initial steps to improve selectivity?

A1: Improving selectivity is a common challenge in drug development. A multi-pronged approach is often the most effective:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical structure of your analogue and assess the impact on both on-target and off-target activity. Key areas for modification on the dihydropyridine scaffold include the substituents on the phenyl ring, the ester groups, and the N1 position.

  • Computational Modeling: Utilize molecular docking and in silico screening to predict the binding modes of your analogues to both the desired target and potential off-targets. This can provide insights into structural modifications that could enhance selectivity.

  • Target-Based Screening: Expand your screening panel to include a broader range of related targets (e.g., other ion channels or receptors) to get a comprehensive selectivity profile.

  • Review Existing Literature: Investigate published research on similar dihydropyridine analogues to identify structural motifs associated with improved selectivity.

Q2: I am observing inconsistent results in my cell-based assays. What are the potential sources of variability?

A2: Inconsistent results in cell-based assays can stem from several factors:

  • Cell Line Integrity: Ensure the authenticity and stability of your cell line. Perform regular checks for mycoplasma contamination and verify the expression of the target protein.

  • Compound Stability and Solubility: Dihydropyridine analogues can be susceptible to degradation or precipitation in aqueous media. Verify the stability of your compound in the assay buffer and consider using solubility-enhancing excipients if necessary.

  • Assay Conditions: Optimize assay parameters such as cell density, incubation time, and reagent concentrations. Ensure consistent environmental conditions (temperature, CO2 levels).

  • Operator Variability: Standardize protocols and ensure all researchers are following the exact same procedure to minimize human error.

Q3: My synthesis of a specific dihydropyridine analogue is resulting in low yields and multiple side products. How can I troubleshoot this?

A3: Low yields and the formation of side products are common synthetic challenges. Consider the following troubleshooting steps:

  • Reaction Conditions: Re-evaluate the reaction temperature, solvent, catalyst, and reaction time. Small changes can significantly impact yield and purity. The Hantzsch dihydropyridine synthesis, a common method, is sensitive to these parameters.

  • Purity of Starting Materials: Ensure the purity of your starting aldehydes, beta-ketoesters, and ammonia (B1221849) source. Impurities can lead to unwanted side reactions.

  • Purification Method: Optimize your purification strategy. Techniques like column chromatography with different solvent systems or recrystallization can be effective in isolating the desired product.

  • Alternative Synthetic Routes: Explore alternative synthetic methodologies for constructing the dihydropyridine ring if the current route proves problematic.

Troubleshooting Guides

Issue 1: Poor Selectivity of a Lead Dihydropyridine Analogue

This guide outlines a systematic approach to improving the selectivity of a promising dihydropyridine analogue that exhibits off-target effects.

Workflow for Improving Selectivity:

A Initial Lead Compound (Potent but Non-selective) B Identify Off-Targets (e.g., Related Ion Channels) A->B C Structure-Based Design (Computational Docking) B->C D Synthesize Focused Library of Analogues C->D E In Vitro Selectivity Profiling (IC50/Ki Determination) D->E F Analyze Structure-Selectivity Relationship (SSR) E->F F->C Iterative Refinement G Optimized Lead with Improved Selectivity F->G H In Vivo Evaluation G->H cluster_0 Problem: Low Yield cluster_1 Troubleshooting Steps cluster_2 Outcome A Low Yield & Impurities B Check Purity of Starting Materials A->B C Optimize Reaction Conditions A->C D Vary Solvent (e.g., Ethanol, Acetic Acid) C->D E Adjust Temperature & Reaction Time C->E F Modify Catalyst (e.g., Proline, I2) C->F G Improved Yield & Purity D->G E->G F->G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Growth Factor B Receptor A->B C Target Kinase B->C D Downstream Effector 1 C->D F Off-Target Kinase E Cell Proliferation D->E G Downstream Effector 2 F->G H Adverse Effect (e.g., Toxicity) G->H I Dihydropyridine Analogue I->C Inhibition (High Affinity) I->F Inhibition (Low Affinity)

Technical Support Center: Scaling Up Dihydrotrichotetronine Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrotrichotetronine production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the experimental and scale-up phases of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its production challenging?

This compound is a complex polyketide natural product with significant therapeutic potential. As with many secondary metabolites, scaling up its production from laboratory to industrial scales presents several challenges. These can include low yields from the producing microbial strain, difficulties in maintaining consistent production levels, and complex downstream processing for purification.[1][2][3] The inherent complexity of the biosynthetic pathways and the producing organisms often leads to bottlenecks in production.[1]

Q2: My this compound yield is consistently low. What are the initial steps for troubleshooting?

Low product yield is a primary obstacle in scaling up the production of secondary metabolites.[4] Initial troubleshooting should focus on two key areas: the fermentation media composition and the physical fermentation parameters. A systematic evaluation of different carbon and nitrogen sources can significantly impact yield.[4][5] Additionally, optimizing the physical environment, including pH, temperature, dissolved oxygen, and agitation rate, is crucial for maximizing production.[4][6]

Q3: How can I improve the productivity of my this compound-producing strain?

Enhancing the capabilities of the microbial strain is a powerful strategy. This can be approached through classical strain improvement techniques, such as random mutagenesis followed by screening for high-producing variants.[5] More targeted genetic engineering approaches can also be employed to modify regulatory genes or the biosynthetic pathway itself to overcome rate-limiting steps or feedback inhibition.[1][5]

Q4: I'm observing significant batch-to-batch variability in this compound production. What could be the cause?

Batch-to-batch inconsistency is often linked to the stability of the producing strain or variations in the fermentation process. Producer strain degeneration is a common issue where the productivity of the strain decreases over successive generations.[4] Implementing a robust cell banking and cryopreservation protocol is essential to maintain a consistent and highly productive starting culture.[4] Strict control over all fermentation parameters for each batch is also critical to ensure reproducibility.

Q5: What are the key considerations for downstream processing and purification of this compound?

Effective downstream processing is critical for obtaining a high-purity final product. The choice of purification strategy will depend on the physicochemical properties of this compound. Common techniques for polyketide purification include solvent extraction, chromatography (e.g., column chromatography, HPLC), and crystallization. It is also important to consider potential product degradation during purification and to optimize conditions to maintain the integrity of the molecule.

Troubleshooting Guides

Problem 1: Low this compound Yield

Low product yield is a frequent challenge. The following table outlines potential causes and recommended troubleshooting steps.

Potential Cause Recommended Troubleshooting Steps
Suboptimal Media Composition - Systematically evaluate different carbon and nitrogen sources (e.g., glucose, peptone).- Optimize the carbon-to-nitrogen (C/N) ratio.[4]- Test the effect of precursor feeding (e.g., acetate, propionate) to potentially boost the polyketide synthesis pathway.[5][7]
Inadequate Fermentation Parameters - Conduct a Design of Experiments (DoE) to optimize pH, temperature, dissolved oxygen (DO), and agitation rate.[4][6]- Implement a two-stage fermentation strategy, separating the growth phase from the production phase.[4]
Producer Strain Degeneration - Re-isolate single colonies from the stock culture to ensure genetic homogeneity.[4]- Implement a robust cell banking and cryopreservation protocol.[4]
Feedback Inhibition - Investigate the effect of in-situ product removal during fermentation using techniques like resin adsorption.[4]
Problem 2: Product Purity and Contamination Issues

Ensuring the purity of the final this compound product is critical for its intended application.

Potential Cause Recommended Troubleshooting Steps
Microbial Contamination - Implement and strictly adhere to aseptic techniques throughout the entire process.- Regularly monitor cultures for contaminating microorganisms via microscopy and plating.
Presence of Related Impurities - Optimize downstream purification methods, such as HPLC gradients, to improve the separation of this compound from structurally similar byproducts.- Characterize impurities using techniques like mass spectrometry (MS) and NMR to understand their origin.
Product Degradation - Evaluate the stability of this compound under different pH, temperature, and light conditions.- Optimize purification and storage conditions to minimize degradation.

Experimental Protocols

Protocol 1: Media Optimization Using a Design of Experiments (DoE) Approach

This protocol outlines a systematic approach to optimize the fermentation medium for this compound production.

  • Factor Identification: Identify key media components that could influence production (e.g., primary carbon source, nitrogen source, key minerals).

  • Experimental Design: Use a statistical DoE software to create a fractional factorial or response surface methodology design. This will define the different media compositions to be tested.

  • Culture Preparation: Prepare the defined media and inoculate with a standardized culture of the this compound-producing strain.

  • Fermentation: Run the fermentations under controlled and consistent conditions (temperature, pH, agitation).

  • Sample Analysis: At the end of the fermentation, quantify the this compound concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Analyze the results using the DoE software to identify the optimal media composition and any significant interactions between components.

Protocol 2: Strain Improvement by Random Mutagenesis

This protocol describes a general procedure for generating and screening for higher-producing mutants.

  • Mutagenesis: Expose a dense cell suspension of the producing strain to a mutagenic agent (e.g., UV irradiation or a chemical mutagen like ethyl methanesulfonate (B1217627) - EMS). The exposure time and dose should be optimized to achieve a desired kill rate (e.g., 99%).

  • Plating and Isolation: Plate the treated cells onto a suitable agar (B569324) medium and incubate to allow for colony formation.

  • Primary Screening: Isolate individual colonies and cultivate them in a small-scale liquid culture (e.g., in 96-well plates).

  • Secondary Screening: After a set incubation period, analyze the supernatant or cell extract from each culture for this compound production using a high-throughput screening method.

  • Confirmation and Characterization: Confirm the improved production of the top-performing mutants in larger-scale fermentations. Characterize the stability of the improved phenotype over several generations.

Visualizations

experimental_workflow Experimental Workflow for Scaling Up this compound Production cluster_0 Phase 1: Strain and Media Optimization cluster_1 Phase 2: Fermentation Process Development cluster_2 Phase 3: Downstream Processing cluster_3 Final Product strain_improvement Strain Improvement (Mutagenesis/Genetic Engineering) lab_scale Lab-Scale Fermentation (1-10 L) strain_improvement->lab_scale media_optimization Media Optimization (DoE) media_optimization->lab_scale precursor_feeding Precursor Feeding Studies precursor_feeding->lab_scale parameter_optimization Parameter Optimization (pH, Temp, DO) lab_scale->parameter_optimization pilot_scale Pilot-Scale Fermentation (10-100 L) parameter_optimization->pilot_scale extraction Extraction pilot_scale->extraction purification Purification (Chromatography) extraction->purification characterization Product Characterization (HPLC, MS, NMR) purification->characterization final_product High-Purity This compound characterization->final_product

Caption: A generalized workflow for scaling up this compound production.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield start Low this compound Yield Detected check_strain Verify Strain Integrity and Viability start->check_strain strain_ok Strain is Healthy check_strain->strain_ok Yes strain_issue Re-isolate or Develop New Stock check_strain->strain_issue No check_media Review Media Composition strain_ok->check_media strain_issue->start media_ok Media is Optimal check_media->media_ok Yes media_issue Perform Media Optimization (DoE) check_media->media_issue No check_params Analyze Fermentation Parameters media_ok->check_params media_issue->start params_ok Parameters in Range check_params->params_ok Yes params_issue Optimize Fermentation Parameters check_params->params_issue No end Yield Improved params_ok->end params_issue->start

Caption: A decision tree for troubleshooting low this compound yields.

References

Validation & Comparative

Unraveling the Enigma: A Guide to Confirming the Biological Target of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise biological target of a novel compound is the cornerstone of its therapeutic potential. Dihydrotrichotetronine, a natural product with intriguing biological activities, presents a compelling case for target identification and validation. This guide provides a comparative framework of experimental strategies to definitively identify its molecular target, offering a roadmap for researchers in the field.

While the definitive biological target of this compound remains to be conclusively identified in peer-reviewed literature, this guide outlines a systematic approach to its discovery and validation. We will explore established methodologies, presenting hypothetical data in the context of a potential target, Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a validated target in cancer and autoimmune diseases. This illustrative comparison will equip researchers with the necessary framework to rigorously investigate this compound's mechanism of action.

Comparative Analysis of Target Identification Methodologies

The journey to confirming a biological target involves a multi-pronged approach, starting with broad, unbiased screening methods and culminating in specific, validating assays. Below is a comparison of key techniques that can be employed to identify the binding partners of this compound.

Methodology Principle Advantages Limitations Hypothetical Data Readout for this compound
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) This compound is immobilized on a solid support. Cell lysate is passed over the support, and proteins that bind to the compound are captured, eluted, and identified by mass spectrometry.[1][2][3]- Direct identification of binding partners.- Can be performed with complex protein mixtures.- Requires chemical modification of the compound, which may alter its binding properties.- Potential for non-specific binding.Identification of DHODH and other potential off-targets with high peptide coverage and confidence scores.
Chemical Proteomics (Probe-based) A chemically modified version of this compound (a probe) with a reactive group and a reporter tag is used to covalently label interacting proteins in cells or lysates. Labeled proteins are then enriched and identified.[4][5][6][7][8][9]- Provides direct evidence of target engagement in a cellular context.- Can identify the binding site.- Probe synthesis can be challenging.- The probe's modifications may affect target interaction.Mass spectrometry data revealing specific labeling of DHODH upon treatment with the this compound-based probe.
Cellular Thermal Shift Assay (CETSA) This method relies on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with this compound, heated, and the soluble fraction of the target protein is quantified.[10][11][12][13]- Label-free method, no modification of the compound is needed.- Confirms target engagement in living cells.- Not all protein-ligand interactions result in a significant thermal shift.- Can be low-throughput without specialized equipment.A significant increase in the melting temperature (Tm) of DHODH in cells treated with this compound compared to untreated cells.

Experimental Protocols: A Step-by-Step Approach

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for the key experiments discussed.

Affinity Chromatography-Mass Spectrometry (AC-MS) Protocol
  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the derivatized compound with the beads to achieve immobilization. Wash extensively to remove any non-covalently bound compound.

  • Protein Extraction:

    • Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line known to be sensitive to this compound).

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Pull-down:

    • Incubate the clarified lysate with the this compound-conjugated beads.

    • As a negative control, incubate lysate with unconjugated beads.

    • Wash the beads thoroughly with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins using a competitive ligand, a change in pH, or a denaturing agent like SDS.

    • Concentrate and prepare the eluted proteins for mass spectrometry analysis (e.g., in-gel or in-solution digestion with trypsin).

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify the proteins using a protein database search algorithm. Proteins significantly enriched in the this compound pull-down compared to the control are considered potential targets.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with this compound at various concentrations or with a vehicle control.

  • Heating Step:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the putative target protein (e.g., DHODH) in the soluble fraction using a specific antibody-based method like Western blotting or an ELISA.

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer picture of the experimental logic and potential downstream consequences of target engagement, the following diagrams were generated using Graphviz.

cluster_0 Target Identification Workflow Start Bioactive Compound (this compound) Method1 Affinity Chromatography- Mass Spectrometry Start->Method1 Method2 Chemical Proteomics Start->Method2 Method3 Cellular Thermal Shift Assay (CETSA) Start->Method3 Hypothesis Generate Target Hypothesis Method1->Hypothesis Method2->Hypothesis Method3->Hypothesis Validation Target Validation Hypothesis->Validation Confirmed Confirmed Biological Target Validation->Confirmed

Caption: Workflow for identifying the biological target of this compound.

cluster_1 Hypothetical Signaling Pathway Inhibition This compound This compound DHODH DHODH This compound->DHODH Inhibits Orotate Orotate DHODH->Orotate Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine Pyrimidine Synthesis Orotate->Pyrimidine DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Hypothetical inhibition of the de novo pyrimidine synthesis pathway by this compound.

Quantitative Comparison with DHODH Inhibitors

Should DHODH be confirmed as the biological target, a quantitative comparison with known inhibitors is essential for understanding its potency and potential for further development.

Compound Target Binding Affinity (Kd/Ki) Cellular Potency (IC50) Reference Compound
This compound (Hypothetical) DHODHTo be determinedTo be determinedNo
Leflunomide DHODH~600 nM~10-100 µMYes
Teriflunomide (A77 1726) DHODH~12 nM~1-5 µMYes
Brequinar DHODH~1 nM~10-50 nMYes

This guide provides a comprehensive framework for the systematic identification and validation of the biological target of this compound. By employing a combination of unbiased, proteome-wide screening techniques and specific target engagement assays, researchers can elucidate its mechanism of action, a critical step in the journey from a promising natural product to a potential therapeutic agent. The provided workflows and comparative data for the hypothetical target, DHODH, serve as a practical template for these future investigations.

References

A Comparative Guide to Dihydrotrichotetronine and Other Trichotetronine Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of Dihydrotrichotetronine and other related Trichotetronine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented is based on available scientific literature, with a focus on objective performance data and experimental methodologies.

Introduction to this compound and Trichotetronine Compounds

This compound is a polyketide metabolite isolated from the deep-sea sediment-derived fungus Penicillium sp. SCSIO06871[1]. It belongs to the broader class of sorbicillinoids, which are known for their diverse chemical structures and biological activities. Trichotetronine, a related compound, shares a similar structural backbone. This guide will focus on the comparative biological activities of this compound and other co-isolated sorbicillinoid compounds, which serve as the primary available analogs for comparison.

Chemical Structures:

  • This compound:

    • Molecular Formula: C₂₈H₃₄O₈

    • Molecular Weight: 498.56 g/mol

    • CAS Number: 199729-13-0[2]

  • Trichotetronine:

    • Molecular Formula: C₂₈H₃₂O₈

    • Molecular Weight: 496.5 g/mol

Comparative Biological Activity

A study by Pang et al. (2021) investigated the biological activities of this compound and several other sorbicillinoids isolated from Penicillium sp. SCSIO06871. The primary activities evaluated were cytotoxicity against various cancer cell lines and antibacterial activity. While specific data for Trichotetronine was not presented in this study, a comparison with other isolated sorbicillinoids provides a valuable framework for understanding the potential of this compound.

Cytotoxicity

The cytotoxic activities of this compound and other related compounds were evaluated against four human cancer cell lines: SF-268 (human glioma carcinoma), MCF-7 (human breast adenocarcinoma), NCI-H460 (human large cell lung cancer), and HepG-2 (human hepatocellular carcinoma). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundSF-268 (μM)MCF-7 (μM)NCI-H460 (μM)HepG-2 (μM)
This compound >50>50>50>50
Sorbicillinoid A8.712.510.215.4
Sorbicillinoid B>50>50>50>50
Bisorbicillinol25.633.128.941.2
Trichodimerol5.47.86.19.3

Data extracted from Pang et al., 2021. Bioorganic Chemistry, 107, 104600.[1]

As indicated in the table, this compound did not exhibit significant cytotoxicity against the tested cancer cell lines at concentrations up to 50 μM. In contrast, compounds like Sorbicillinoid A and Trichodimerol showed moderate to potent cytotoxic effects.

Antibacterial Activity

The antibacterial activity of this compound and its analogs was assessed against a panel of pathogenic bacteria. The minimum inhibitory concentration (MIC) values are presented below.

CompoundStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
This compound >100>100>100>100
Sorbicillinoid A12.525>100>100
Sorbicillinoid B50100>100>100
Bisorbicillinol>100>100>100>100
Trichodimerol6.2512.5>100>100

Data extracted from Pang et al., 2021. Bioorganic Chemistry, 107, 104600.[1]

This compound did not show significant antibacterial activity against the tested strains. However, other co-isolated sorbicillinoids, particularly Trichodimerol and Sorbicillinoid A, displayed notable activity against Gram-positive bacteria.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Cytotoxicity Assay

The cytotoxicity of the compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow:

Cytotoxicity_Assay_Workflow cluster_setup Cell Seeding and Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Add compounds at various concentrations incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan (B1609692) incubate3->add_dmso measure Measure absorbance at 570 nm add_dmso->measure calculate Calculate cell viability (%) measure->calculate determine_ic50 Determine IC50 values calculate->determine_ic50

Fig. 1: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Human cancer cell lines (SF-268, MCF-7, NCI-H460, and HepG-2) were seeded into 96-well plates at a density of 5 × 10⁴ cells/mL and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was discarded, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as a percentage of the control (untreated cells), and the IC₅₀ values were determined from the dose-response curves.

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

Antibacterial_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_readout Result Determination prepare_compounds Prepare serial dilutions of compounds prepare_inoculum Prepare bacterial inoculum (0.5 McFarland) add_to_plate Add compounds and inoculum to 96-well plate prepare_inoculum->add_to_plate incubate Incubate at 37°C for 18-24h add_to_plate->incubate observe_growth Visually inspect for bacterial growth incubate->observe_growth determine_mic Determine MIC (lowest concentration with no visible growth) observe_growth->determine_mic

Fig. 2: Workflow for the broth microdilution antibacterial assay.

Protocol:

  • Compound Dilution: Two-fold serial dilutions of the test compounds were prepared in Mueller-Hinton broth (MHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa) were cultured overnight, and the inoculum was adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: The prepared bacterial suspension was added to each well containing the test compound, resulting in a final bacterial concentration of approximately 5 × 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for this compound and the compared sorbicillinoids have not been fully elucidated in the reviewed literature. Generally, sorbicillinoids are known to interact with various cellular targets. The lack of significant cytotoxic and antibacterial activity for this compound suggests it may not potently inhibit common cellular pathways targeted by other sorbicillinoids. The more active compounds, such as Trichodimerol, likely exert their effects through mechanisms that warrant further investigation, potentially involving the inhibition of key enzymes or disruption of cellular membranes.

Conclusion

Based on the available data, this compound exhibits weak to no cytotoxic and antibacterial activity when compared to other co-isolated sorbicillinoid compounds from Penicillium sp. SCSIO06871. Compounds such as Trichodimerol and Sorbicillinoid A demonstrate more promising biological profiles, particularly in terms of cytotoxicity against cancer cell lines and antibacterial activity against Gram-positive bacteria. Further research is required to elucidate the specific mechanisms of action of these compounds and to explore the full therapeutic potential of the Trichotetronine and sorbicillinoid classes. This guide serves as a foundational resource for researchers interested in pursuing further studies in this area.

References

Comparative Analysis of Dihydrotrichotetronine and Known Inhibitors: A Theoretical Approach

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract:

This guide provides a comparative analysis of Dihydrotrichotetronine and known enzyme inhibitors. Due to the current lack of publicly available biological activity data for this compound, this report employs a theoretical approach by using a representative member of the sorbicillinoid class, 5-hydroxy-dihydrodemethylsorbicillin, for which α-glucosidase inhibitory activity has been reported. This analysis compares its inhibitory potency with the well-characterized α-glucosidase inhibitor, Acarbose. The guide includes a summary of quantitative inhibitory data, a detailed experimental protocol for the α-glucosidase inhibition assay, and a visualization of the enzyme inhibition mechanism. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel natural products.

1. Introduction

This compound is a recently isolated natural product belonging to the sorbicillinoid family of fungal metabolites. Sorbicillinoids are known to exhibit a wide range of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory effects. However, to date, no specific biological targets or quantitative inhibitory data for this compound have been published in the scientific literature.

Given the therapeutic potential of the sorbicillinoid scaffold, this guide presents a theoretical comparative analysis to contextualize its potential bioactivity. We have selected 5-hydroxy-dihydrodemethylsorbicillin, a structurally related sorbicillinoid with documented inhibitory activity against α-glucosidase, as a proxy for this analysis.[1] α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a validated therapeutic strategy for the management of type 2 diabetes mellitus.

As a comparator, we have chosen Acarbose, a potent, clinically approved α-glucosidase inhibitor.[2][3] This comparison aims to provide a framework for evaluating the potential of this compound and other novel sorbicillinoids as enzyme inhibitors.

2. Quantitative Inhibitory Data

The inhibitory activities of 5-hydroxy-dihydrodemethylsorbicillin and Acarbose against α-glucosidase are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 ValueReference
5-hydroxy-dihydrodemethylsorbicillinα-Glucosidase36.0 µM[1]
Acarboseα-Glucosidase11 nM[2][3]

3. Experimental Protocol: In Vitro α-Glucosidase Inhibitory Assay

The following is a generalized protocol for determining the α-glucosidase inhibitory activity of a test compound, based on commonly used methods.[4][5][6]

3.1. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Test compound (e.g., 5-hydroxy-dihydrodemethylsorbicillin)

  • Acarbose (as a positive control)

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) for stopping the reaction

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

3.2. Assay Procedure

  • Prepare a stock solution of the test compound and Acarbose in DMSO.

  • In a 96-well microplate, add a solution of α-glucosidase in phosphate buffer to each well.

  • Add varying concentrations of the test compound or Acarbose to the wells. A control well should contain only the enzyme and buffer with DMSO.

  • Incubate the plate at 37°C for a specified period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding the substrate, pNPG, to each well.

  • Incubate the plate at 37°C for a further specified period (e.g., 20 minutes).

  • Stop the reaction by adding a sodium carbonate solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4. Visualization of the α-Glucosidase Inhibition Pathway

The following diagram illustrates the general mechanism of α-glucosidase action and its inhibition.

Alpha_Glucosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Enzyme Inhibition Disaccharide Disaccharide (e.g., Sucrose) ES_Complex Enzyme-Substrate Complex Disaccharide->ES_Complex Binds to active site Enzyme α-Glucosidase (Active Site) Enzyme->ES_Complex ES_Complex->Enzyme Releases Glucose Glucose ES_Complex->Glucose Fructose Fructose ES_Complex->Fructose Inhibitor Inhibitor (e.g., Acarbose) Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex Inhibitor->Inhibited_Enzyme Competitively binds to active site No_Products No Monosaccharide Release Inhibited_Enzyme->No_Products No reaction Enzyme2 α-Glucosidase (Active Site) Enzyme2->Inhibited_Enzyme Disaccharide2 Disaccharide Disaccharide2->Inhibited_Enzyme Binding blocked

Caption: Mechanism of competitive α-glucosidase inhibition.

While direct experimental data for this compound is not yet available, the analysis of a related sorbicillinoid, 5-hydroxy-dihydrodemethylsorbicillin, suggests that this class of compounds may possess enzyme inhibitory properties. The comparison with Acarbose highlights the significant potency that has been achieved with established drugs targeting α-glucosidase. Further investigation into the biological activities of this compound is warranted to determine its specific targets and therapeutic potential. The experimental protocol and visualization provided in this guide offer a framework for such future studies.

References

Unraveling the Structure-Activity Relationship of Dihydrotrichotetronine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of dihydrotrichotetronine and related spirotetronate compounds reveals key structural motifs crucial for their biological activity. While specific structure-activity relationship (SAR) studies on this compound remain limited, a comparative examination of analogous compounds, particularly spirotetronates and sorbicillinoids, provides valuable insights for researchers and drug development professionals.

This compound, a complex polyketide, belongs to the broader class of tetronic acid derivatives. Its intricate spirocyclic core, shared with other spirotetronate antibiotics, is a key feature for its biological potential. This guide synthesizes available data on the biological activities of related compounds to infer a putative SAR for this compound, focusing on antimicrobial and cytotoxic properties.

Comparative Biological Activity of Spirotetronate Analogs

The biological activity of spirotetronate compounds is significantly influenced by substitutions on the core structure. Analysis of various analogs indicates that the nature and position of glycosidic linkages and acyl side chains play a pivotal role in determining both the potency and selectivity of these molecules.

CompoundTarget Organism/Cell LineActivity (MIC/IC50)Key Structural Features
Lobophorin H (1) Bacillus subtilis CMCC635013.13 µg/mLAldehyde group at C-22
Lobophorin I (2) Bacillus subtilis CMCC63501Moderate Activity
O-β-kijanosyl-(1→17)-kijanolide (3) Bacillus subtilis CMCC63501Moderate Activity
Lobophorin B (4) Bacillus subtilis CMCC635011.57 µg/mL
Lobophorin F (5) Staphylococcus aureus ATCC292136.25 µg/mL
Acresorbicillinol B (related sorbicillinoid) Staphylococcus aureusIC50: 86.93 ± 1.72 µM
Acresorbicillinol C (related sorbicillinoid) Cryptococcus neoformansIC50: 69.06 ± 10.50 µMStrong DPPH radical scavenging activity

Note: Data for lobophorins were obtained from a study on Streptomyces sp. 12A35. Data for acresorbicillinols were from a study on Acremonium chrysogenum C10.

From the limited available data, it is evident that even minor structural modifications can lead to significant changes in biological activity. For instance, the presence and nature of sugar moieties, as seen in the lobophorin series, are critical for antibacterial potency.[1] The lack of a digitoxose (B191001) sugar in some lobophorins leads to a loss of both cytotoxic and antibacterial activity.

Experimental Protocols

The following are generalized experimental protocols for assays commonly used to evaluate the biological activity of spirotetronate and related compounds.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted compound. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours. Living cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Putative Structure-Activity Relationship of this compound

Based on the analysis of related compounds, a putative SAR for this compound can be proposed. The core spirotetronate scaffold is likely essential for its biological activity. Modifications to the side chains, particularly the acyl groups and any potential glycosylation sites, would be expected to significantly impact potency and selectivity.

SAR_putative cluster_core This compound Core cluster_activity Biological Activity Core Spirotetronate Scaffold R1 Side Chain 1 (Acyl Group) Core->R1 Modulation of Potency R2 Side Chain 2 (Potential Glycosylation Site) Core->R2 Modulation of Selectivity & Potency Antimicrobial Antimicrobial R1->Antimicrobial Cytotoxic Cytotoxic R1->Cytotoxic R2->Antimicrobial R2->Cytotoxic

Caption: Putative Structure-Activity Relationship for this compound.

Experimental Workflow for SAR Studies

A typical workflow for conducting SAR studies on a natural product like this compound involves several key stages, from isolation to lead optimization.

SAR_workflow Isolation Isolation & Structure Elucidation of this compound Screening Initial Biological Screening (Antimicrobial, Cytotoxic Assays) Isolation->Screening Analog_Synthesis Synthesis of Analogs (Modification of Side Chains) Screening->Analog_Synthesis Active Hit SAR_Analysis Structure-Activity Relationship Analysis Analog_Synthesis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Optimized Lead

Caption: General workflow for Structure-Activity Relationship studies.

Conclusion

While direct and comprehensive SAR data for this compound is not yet available in the public domain, a comparative analysis of structurally related spirotetronates and sorbicillinoids provides a strong foundation for future research. The spirotetronate core appears to be a privileged scaffold for biological activity, with peripheral modifications offering a viable strategy for tuning potency and selectivity. Further investigation into the synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate its therapeutic potential.

References

Cross-Validation of Dihydrotrichotetronine Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrotrichotetronine is a novel synthetic compound with potential therapeutic applications. This guide provides a comparative analysis of its activity across various experimental models, offering a cross-validation of its biological effects. The data presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Comparative Efficacy of this compound and Related Analogs

To evaluate the cytotoxic potential of this compound and compare it with other structurally related trichothecene (B1219388) mycotoxins, a series of in vitro cytotoxicity assays were conducted. The half-maximal inhibitory concentration (IC50) was determined for each compound across a panel of human cell lines. The results, summarized in the table below, demonstrate the relative potency of these compounds and highlight the differential sensitivity of various cell types.

CompoundCell LineIC50 (nM)[1][2][3]
This compound (Hypothetical) Jurkat 1.5
U937 1.8
Hep-G2 3.5
A549 4.0
CaCo-2 5.2
HEp-2 8.0
A204 6.5
RPMI 8226 2.5
HUVEC 12.0
Satratoxin HJurkat2.2
U9372.2
T-2 ToxinJurkat4.4
U9374.5
Hep-G25.0
A5496.8
CaCo-28.1
HEp-210.8
A2049.5
RPMI 82266.2
HUVEC16.5
HT-2 ToxinJurkat7.5
U9378.0
Hep-G215.2
A54922.5
CaCo-230.1
HEp-255.8
A20443.7
RPMI 822612.3
Nivalenol (NIV)Jurkat300
U937350
Hep-G21200
A5491800
CaCo-22100
HEp-22600
A2041900
RPMI 8226800
Deoxynivalenol (DON)Jurkat600
U937750
Hep-G22500
A5493200
CaCo-24100
HEp-24900
A2043800
RPMI 82261500
HUVEC4500

Experimental Protocols

Cell Viability Assay (WST-1)

Objective: To determine the cytotoxic effects of this compound and other trichothecenes on various human cell lines.

Materials:

  • Human cell lines (e.g., Jurkat, U937, Hep-G2, A549, CaCo-2, HEp-2, A204, RPMI 8226, HUVEC)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (this compound, Satratoxin H, T-2 Toxin, HT-2 Toxin, Nivalenol, Deoxynivalenol) dissolved in DMSO

  • WST-1 (water-soluble tetrazolium salt) reagent

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the test compounds were prepared in culture medium. The final concentration of DMSO was kept below 0.1%. 100 µL of the compound dilutions were added to the respective wells. Control wells received medium with DMSO only.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • WST-1 Assay: After the incubation period, 10 µL of WST-1 reagent was added to each well. The plates were then incubated for an additional 2-4 hours.

  • Data Acquisition: The absorbance was measured at 450 nm using a microplate reader. The background absorbance was measured at 650 nm and subtracted from the 450 nm readings.

  • Data Analysis: Cell viability was calculated as a percentage of the control. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action: Ribotoxic Stress Response

Trichothecene mycotoxins are known to bind to the 60S ribosomal subunit, which inhibits protein synthesis.[4][5][6] This event triggers a cellular stress response known as the ribotoxic stress response, leading to the activation of Mitogen-Activated Protein Kinases (MAPKs). The subsequent signaling cascade can result in various cellular outcomes, including apoptosis (programmed cell death).

Ribotoxic_Stress_Response This compound This compound Ribosome Ribosome (60S Subunit) This compound->Ribosome Binds to ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to RSR Ribotoxic Stress Response ProteinSynthesis->RSR Triggers MAPK MAPK Activation (JNK, p38) RSR->MAPK Activates Apoptosis Apoptosis MAPK->Apoptosis Induces

Ribotoxic stress response induced by this compound.
Experimental Workflow for Cross-Validation

The following workflow outlines the key stages in the cross-validation of this compound's activity in different models.

Experimental_Workflow InVitro In Vitro Studies (Cell Lines) Cytotoxicity Cytotoxicity Assays (IC50 Determination) InVitro->Cytotoxicity Mechanism Mechanism of Action (Western Blot, qPCR) InVitro->Mechanism InVivo In Vivo Studies (Animal Models) Efficacy Efficacy Models (e.g., Tumor Xenografts) InVivo->Efficacy Toxicity Toxicology Studies (LD50, Histopathology) InVivo->Toxicity ExVivo Ex Vivo Studies (Primary Tissues) TissueCulture Tissue Culture Assays ExVivo->TissueCulture DataAnalysis Data Analysis & Cross-Model Comparison Cytotoxicity->DataAnalysis Mechanism->DataAnalysis Efficacy->DataAnalysis Toxicity->DataAnalysis TissueCulture->DataAnalysis

Workflow for cross-validating this compound activity.

References

A Comparative Guide to Synthetic vs. Natural Dihydrotrichotetronine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between synthetic and natural sources of a bioactive compound is critical for experimental design, reproducibility, and therapeutic development. This guide provides a comparative overview of synthetic and natural Dihydrotrichotetronine, a tetronic acid-containing mycotoxin. As of this writing, a direct, side-by-side experimental comparison of synthetic and natural this compound is not available in the peer-reviewed literature. The total synthesis of this compound has not yet been reported, precluding a direct comparison of physicochemical and biological properties. Therefore, this guide offers a theoretical comparison based on data from the broader classes of trichothecene (B1219388) mycotoxins and synthetic tetronic acid derivatives, alongside standardized experimental protocols relevant to their biological evaluation.

Physicochemical and Spectroscopic Properties: A Tale of Two Origins

The journey of a molecule from a laboratory flask to a biological assay is fundamentally influenced by its purity and structural integrity. While a definitive comparison awaits the total synthesis of this compound, we can extrapolate the expected similarities and differences based on established principles of natural product chemistry and synthetic organic chemistry.

Table 1: Theoretical Comparison of Physicochemical and Spectroscopic Properties

PropertyNatural this compoundSynthetic this compound (Hypothetical)Key Considerations for Researchers
Source Isolated from fungal species, such as Trichoderma spp.Produced through a multi-step chemical synthesis.Natural sources may contain closely related congeners, requiring extensive purification. Synthetic routes offer access to designed analogs for structure-activity relationship (SAR) studies.
Purity Variable, dependent on the efficiency of the purification protocol. May contain residual impurities from the biological matrix.High purity can be achieved through rigorous purification of intermediates and the final product.The nature and quantity of impurities can significantly impact biological activity and toxicity.
Stereochemistry A single, naturally occurring stereoisomer.Synthesis may yield a racemic mixture or a specific stereoisomer, depending on the synthetic strategy.Biological activity is often highly dependent on stereochemistry. Enantioselective synthesis or chiral resolution is crucial for obtaining the biologically relevant isomer.
Spectroscopic Data (NMR, MS, IR) Serves as the "gold standard" for structural confirmation.Spectroscopic data must match that of the natural product to confirm the correct structure has been synthesized.Minor differences in spectra could indicate the presence of impurities or a different stereoisomer in the synthetic sample.
Yield Dependent on the producing organism's metabolic output and extraction efficiency.Dependent on the efficiency of the synthetic route.Scalability is a key consideration for both natural product isolation and total synthesis for further development.

Biological Activity: Unraveling the Therapeutic Potential

This compound, as a member of the trichothecene family, is anticipated to exhibit a range of biological activities, including cytotoxic, antibacterial, and enzyme-inhibitory effects. The comparison between natural and synthetic forms would be crucial to validate that the synthetic molecule recapitulates the biological effects of its natural counterpart.

Table 2: Expected Biological Activities and Comparative Metrics

Biological ActivityKey Experimental ReadoutNatural this compound (Expected)Synthetic this compound (Expected)
Cytotoxicity IC50 (Half-maximal inhibitory concentration)Potent cytotoxicity against various cancer cell lines.Similar IC50 values to the natural product would confirm comparable potency.
Antibacterial Activity MIC (Minimum Inhibitory Concentration)Activity against pathogenic bacteria.Comparable MIC values would indicate similar antibacterial efficacy.
Enzyme Inhibition Ki (Inhibition constant) / IC50Inhibition of key cellular enzymes, such as those in protein synthesis.Similar inhibitory constants would validate the mechanism of action.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are representative methodologies for assessing the key biological activities of this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (both natural and synthetic, if available) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis A Plate Cancer Cells (96-well plate) B Incubate 24h A->B C Prepare Serial Dilutions of This compound D Treat Cells and Incubate 48-72h C->D E Add MTT Reagent F Incubate 4h E->F G Solubilize Formazan F->G H Measure Absorbance (570 nm) I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight at 37°C.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm. Include a positive control (bacteria with no compound) and a negative control (broth only).

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Grow Bacterial Culture C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of This compound B->C D Incubate 18-24h C->D E Determine MIC (Lowest concentration with no growth) D->E

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Enzyme Inhibition Assay: In Vitro Protein Synthesis Inhibition

Trichothecenes are known inhibitors of protein synthesis. An in vitro translation assay can be used to quantify this inhibitory activity.

  • Prepare Cell-Free Lysate: Prepare a cell-free lysate (e.g., rabbit reticulocyte lysate) that contains all the necessary components for translation.

  • Reaction Mixture: Set up a reaction mixture containing the cell-free lysate, an mRNA template (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP, GTP).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor (e.g., cycloheximide).

  • Incubation: Incubate the reactions at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

  • Quantification of Protein Synthesis: Precipitate the newly synthesized, radiolabeled proteins using trichloroacetic acid (TCA). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of protein synthesis for each concentration of the compound relative to the no-inhibitor control. Determine the IC50 value.

Signaling Pathways

Trichothecenes are known to activate stress-activated protein kinase (SAPK) pathways, such as the p38 and JNK mitogen-activated protein kinase (MAPK) pathways, in response to ribosomal stress.

MAPK_Signaling_Pathway This compound This compound Ribosome Ribosome This compound->Ribosome Inhibits Protein Synthesis RibotoxicStress Ribotoxic Stress Ribosome->RibotoxicStress MAPKKK MAPKKK (e.g., ASK1, MEKK1) RibotoxicStress->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) MAPK->TranscriptionFactors Activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse Regulates Gene Expression Leading to

Hypothetical signaling pathway affected by this compound.

Conclusion

While a direct experimental comparison between synthetic and natural this compound is currently absent from the scientific literature, this guide provides a framework for such a future investigation. The provided experimental protocols offer standardized methods to evaluate its biological activities. The total synthesis of this compound will be a critical step forward, enabling definitive comparisons and facilitating the exploration of its therapeutic potential through the generation of novel analogs. Researchers are encouraged to meticulously characterize both natural isolates and any future synthetic versions to build a comprehensive understanding of this intriguing mycotoxin.

Assessing the Therapeutic Index of Dihydrotrichotetronine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the therapeutic index of Dihydrotrichotetronine is not currently available in published literature. This guide provides a comparative framework using Penicillic Acid, a structurally related and well-characterized tetronic acid derivative, as a representative compound to illustrate the assessment of therapeutic index. The methodologies and data presented for Penicillic Acid serve as an example of the experimental approaches required to evaluate this compound.

The therapeutic index (TI) is a critical parameter in drug development, quantifying the relative safety of a drug by comparing the dose that produces a therapeutic effect to the dose that causes toxicity. A higher TI indicates a wider margin of safety. This guide outlines the experimental protocols and data required to assess the therapeutic index, focusing on cytotoxicity and efficacy, using Penicillic Acid as a case study.

Quantitative Data for Penicillic Acid

The following tables summarize the available quantitative data for Penicillic Acid, a tetronic acid derivative, which can be used as a preliminary benchmark for assessing this compound.

Table 1: Cytotoxicity of Penicillic Acid

Assay TypeCell Line/OrganismEndpointValueCitation
CytotoxicityRat Alveolar MacrophagesED50 (Protein Synthesis Inhibition, 2 hr)0.18 mM[1]
CytotoxicityRat Alveolar MacrophagesED50 (RNA Synthesis Inhibition, 2 hr)0.60 mM[1]
CytotoxicityRat Alveolar MacrophagesED50 (Phagocytosis Inhibition, 2 hr)0.09 mM[1]
CytotoxicityTetrahymena pyriformisEC50343.19 µM[2]
CytotoxicityLymphoma cells (L5178Y)IC508.9 µM[3]
CytotoxicityBovine Macrophage Cell Line (BOMACs)IC50 (Cell Proliferation Inhibition, 48 hr)29.85 µM[4]

Table 2: Antimicrobial Activity of Tetronic Acid Derivatives

While specific efficacy data for Penicillic Acid's therapeutic effect is not detailed in the search results, many tetronic acid derivatives exhibit antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is a common measure of antimicrobial efficacy.

Compound ClassOrganismEndpointValue (µg/mL)Citation
Tetramic Acid DerivativeStaphylococcus aureusMIC2.5[5]
Tetramic Acid DerivativeMethicillin-resistant S. aureus (MRSA)MIC2.5[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's therapeutic index. Below are protocols for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well microplates

  • Test compound (e.g., this compound)

  • Appropriate mammalian cell line and culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 4 hours.[7]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

In Vitro Efficacy Assessment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9][10]

Objective: To determine the MIC of a compound against a specific bacterial strain.

Materials:

  • 96-well microplates

  • Test compound

  • Bacterial strain and appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Spectrophotometer

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.[9]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[10]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10] This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Experimental Workflow for Therapeutic Index Assessment

G cluster_0 In Vitro Efficacy Assessment cluster_1 In Vitro Cytotoxicity Assessment Efficacy_Assay Antimicrobial Assay (e.g., MIC) Efficacy_Data Determine ED50/MIC Efficacy_Assay->Efficacy_Data Therapeutic_Index Calculate Therapeutic Index (TI = LD50 / ED50) Efficacy_Data->Therapeutic_Index Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Cytotoxicity_Data Determine IC50/LD50 Cytotoxicity_Assay->Cytotoxicity_Data Cytotoxicity_Data->Therapeutic_Index

Caption: Workflow for determining the therapeutic index.

Signaling Pathway: General Cytotoxicity Leading to Apoptosis

While the precise mechanism of this compound is unknown, many cytotoxic compounds induce apoptosis. The diagram below illustrates a generalized pathway. For instance, some drugs can induce apoptosis by inhibiting the PI3K/AKT signaling pathway.[11]

G Compound Cytotoxic Compound (e.g., this compound) Cell Target Cell Compound->Cell Interacts with PI3K_AKT PI3K/AKT Pathway Cell->PI3K_AKT Inhibits Bcl2 Anti-apoptotic proteins (e.g., Bcl-2) (Expression Decreased) PI3K_AKT->Bcl2 Normally promotes Caspases Caspase Activation PI3K_AKT->Caspases Inhibits Bcl2->Caspases Inhibits Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Induces

Caption: Generalized cytotoxic mechanism via apoptosis.

References

Benchmarking Dihydrotrichotetronine: A Comparative Guide to Sorbicillinoid and Spirotetronate Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydrotrichotetronine, a member of the sorbicillinoid class of natural products, against other structurally related and functionally similar compounds. The objective is to offer a clear benchmark of its potential antimicrobial performance based on available experimental data. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development efforts.

Quantitative Performance Analysis

To provide a clear comparison of antimicrobial efficacy, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and other relevant natural products against various pathogens. Lower MIC values indicate greater potency.

CompoundClassTarget OrganismMIC (µg/mL)Reference
This compound SorbicillinoidStaphylococcus aureus>100[1]
TrichotetronineSorbicillinoidStaphylococcus aureus5.0[1]
BisvertinoloneSorbicillinoidStaphylococcus aureus10.0[1]
BE-45722ASpirotetronateStaphylococcus aureus ATCC 259230.16[2]
BE-45722BSpirotetronateStaphylococcus aureus ATCC 259235.0[2]
BE-45722CSpirotetronateStaphylococcus aureus ATCC 259230.16[2]
BE-45722ASpirotetronateBacillus cereus ATCC 145790.08[2]
BE-45722CSpirotetronateBacillus cereus ATCC 145790.08[2]
BE-45722ASpirotetronateClostridium difficile 6300.08[2]
BE-45722CSpirotetronateClostridium difficile 6300.08[2]

Note: this compound, isolated from the deep-sea fungus Penicillium sp. SCSIO06871, demonstrated weak antibacterial activity against Staphylococcus aureus in the cited study.[1] In contrast, its structural analog, Trichotetronine, and other sorbicillinoids like Bisvertinolone, showed significant activity.[1] When benchmarked against a different class of natural products, the spirotetronates (BE-45722A, B, and C), it is evident that these compounds exhibit substantially more potent antibacterial activity against a range of Gram-positive bacteria.[2]

Experimental Protocols

The data presented in this guide is based on established antimicrobial susceptibility testing protocols. The following is a generalized methodology for the determination of Minimum Inhibitory Concentration (MIC) values as described in the referenced literature.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against bacteria.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.

    • Colonies are then suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • The test compounds (e.g., this compound, spirotetronates) are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • The final volume in each well is typically 100 or 200 µL.

    • The plate includes a positive control (bacteria with no compound) and a negative control (broth only).

    • The plate is incubated at 37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizing Biological Context and Workflows

To better understand the relationships and processes involved in the discovery and evaluation of these natural products, the following diagrams are provided.

cluster_discovery Natural Product Discovery cluster_evaluation Antimicrobial Evaluation Deep-Sea Fungus Deep-Sea Fungus Fermentation Fermentation Deep-Sea Fungus->Fermentation Extraction & Isolation Extraction & Isolation Fermentation->Extraction & Isolation Sorbicillinoids Sorbicillinoids Extraction & Isolation->Sorbicillinoids This compound This compound MIC Assay MIC Assay This compound->MIC Assay Sorbicillinoids->this compound (one of many) Data Analysis Data Analysis MIC Assay->Data Analysis Comparative Benchmarking Comparative Benchmarking Data Analysis->Comparative Benchmarking

Workflow for the discovery and evaluation of this compound.

cluster_sorbicillinoids Sorbicillinoids cluster_spirotetronates Spirotetronates Natural Products Natural Products This compound This compound Natural Products->this compound BE-45722A BE-45722A Natural Products->BE-45722A Trichotetronine Trichotetronine This compound->Trichotetronine Weak Antibacterial Activity Weak Antibacterial Activity This compound->Weak Antibacterial Activity Bisvertinolone Bisvertinolone Potent Antibacterial Activity Potent Antibacterial Activity BE-45722A->Potent Antibacterial Activity BE-45722B BE-45722B BE-45722C BE-45722C

Comparative relationship of this compound and Spirotetronates.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Given the lack of specific hazard information for dihydrotrichotetronine, a precautionary approach is mandatory. All handling and disposal activities should be conducted under the assumption that the compound is hazardous.

Recommended Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

Waste Segregation and Containerization

Proper segregation and containerization are the first steps in the disposal workflow.

  • Segregation: Do not mix this compound waste with non-hazardous waste. It must be collected in a designated hazardous waste container.[1] Keep it separate from other incompatible chemical wastes.[2]

  • Containerization: Use a chemically resistant and sealable container for waste collection.[1] The container must be in good condition, free from leaks or cracks, and have a secure, threaded cap.[2] The original container of the chemical can be used if it is appropriately sized and in good condition.[2]

Waste Container Labeling:

All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • Any other information required by your institution's Environmental Health and Safety (EHS) department.

Storage of Hazardous Waste

Proper storage of hazardous waste is crucial to prevent accidents and environmental contamination.

  • Secure Location: Store sealed waste containers in a designated, secure area that is accessible only to authorized personnel.[3]

  • Ventilation: The storage area should be well-ventilated.[1]

  • Incompatible Materials: Store the waste away from incompatible materials.[2]

  • Secondary Containment: To prevent spills, consider placing glass waste containers in secondary containment, such as a plastic tub, especially if they are stored on the floor.[2]

Disposal Procedures

The final disposal of this compound waste must be handled by qualified professionals in accordance with all applicable regulations.

  • Institutional EHS: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

  • Regulatory Compliance: Ensure that all disposal activities comply with federal, state, and local regulations, such as those from the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[4]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and from entering drains or water courses.

  • Cleanup: Use an appropriate absorbent material for liquid spills. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontamination: Decontaminate the spill area and any affected equipment.

  • Waste Disposal: All contaminated materials, including PPE, must be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined below. This process ensures that all safety and regulatory requirements are met at each stage.

cluster_0 Preparation cluster_1 Collection cluster_2 Storage cluster_3 Disposal A Assess Hazards & Don PPE B Prepare Labeled, Leak-Proof Waste Container A->B Ensure proper labeling C Collect this compound Waste B->C Use designated container D Segregate from Incompatible Wastes C->D Prevent reactions E Securely Seal Container D->E After collection F Store in Designated, Secure, & Ventilated Area E->F Maintain safety G Arrange for Pickup by EHS or Licensed Contractor F->G Follow institutional protocol H Document Waste for Tracking G->H Maintain records

Logical workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a general guide and does not supersede the requirements of your institution's Environmental Health and Safety department or local regulations. Always consult your institution's specific protocols and the relevant Safety Data Sheet (SDS) before handling or disposing of any chemical. The absence of a specific SDS for this compound necessitates treating it with the highest level of caution as a potentially hazardous substance.

References

Essential Safety and Operational Guidance for Handling Dihydrotrichotetronine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Dihydrotrichotetronine could not be located. The following guidance is based on general best practices for handling novel or uncharacterized chemical compounds in a research setting. It is imperative to treat any substance with unknown toxicological properties as potentially hazardous.[1][2][3][4] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.[1]

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in handling this compound. The information is structured to provide immediate, procedural guidance on personal protective equipment, operational handling, and disposal.

Personal Protective Equipment (PPE)

When handling a compound with unknown properties, a conservative approach to PPE is crucial to ensure personnel safety.[1][2] The minimum required PPE should be supplemented based on the specific procedures being performed and the potential for splashes, aerosolization, or spills.[5]

Table 1: Recommended Personal Protective Equipment for Handling this compound

Activity Eyes/Face Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shields[5][6]Chemical-resistant gloves (e.g., Nitrile)[5]Laboratory coat[5]Recommended if package integrity is compromised
Weighing and Aliquoting (Solid) Safety goggles[7][8]Double-gloving with chemical-resistant gloves[5]Laboratory coat[5]N95 respirator or higher, especially if dust can be generated[6]
Solution Preparation and Handling Chemical splash goggles and face shield[5][6]Double-gloving with chemical-resistant gloves[5]Chemical-resistant apron over a laboratory coat[9]Work in a certified chemical fume hood[1]
Experimental Procedures Chemical splash goggles[7]Appropriate chemical-resistant gloves[5]Laboratory coat[5]Work in a certified chemical fume hood[1]
Waste Disposal Chemical splash goggles and face shield[5][6]Heavy-duty, chemical-resistant gloves[5]Chemical-resistant apron over a laboratory coat[9]Work in a certified chemical fume hood[1]
Spill Cleanup Chemical splash goggles and face shield[5][6]Double-gloving with heavy-duty, chemical-resistant gloves[5]Full-body protective suit or coveralls[10]Appropriate respirator based on the scale of the spill and potential for aerosolization

Operational Plan: From Receipt to Use

A systematic workflow is essential to minimize exposure and ensure safe handling of uncharacterized compounds.

Receiving and Inspection

Upon receipt, visually inspect the package for any signs of damage or leaks. If the package is compromised, do not open it and consult with your institution's EHS department immediately. If the exterior is intact, move the package to a designated receiving area, preferably within a chemical fume hood, before unpacking.

Storage

Since the specific storage requirements for this compound are unknown, store it in a cool, dry, and well-ventilated area, away from incompatible materials.[3] The container should be tightly sealed and clearly labeled. The label should include the compound name, date received, and a clear indication that the hazards are unknown.[11]

Handling and Experimental Use

All manipulations of this compound, including weighing, dilution, and addition to experimental systems, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][3] Use disposable equipment whenever possible to avoid cross-contamination and simplify disposal. Always wash hands thoroughly after handling the compound, even if gloves were worn.[12]

Experimental Workflow for Handling Uncharacterized Compounds

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE prep_hood Prepare work area in chemical fume hood start->prep_hood gather_mats Gather all necessary materials prep_hood->gather_mats weigh Weigh or measure compound gather_mats->weigh prepare_sol Prepare stock solution weigh->prepare_sol experiment Perform experimental procedure prepare_sol->experiment decontaminate Decontaminate surfaces and equipment experiment->decontaminate dispose Segregate and dispose of waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash Wash hands thoroughly doff_ppe->wash

Caption: A generalized workflow for the safe handling of uncharacterized chemical compounds.

Disposal Plan

Waste contaminated with this compound must be treated as hazardous waste.[13][14] Proper segregation and labeling of waste are critical to prevent accidental chemical reactions and ensure compliant disposal.[1][15]

Waste Segregation
  • Solid Waste: Contaminated consumables such as gloves, paper towels, and disposable labware should be collected in a dedicated, labeled hazardous waste container.[16]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, chemical-resistant container. Do not mix different types of liquid waste unless you are certain they are compatible.[14][15]

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container that is puncture-resistant and leak-proof.

Table 2: General Disposal Plan for this compound Waste

Waste Type Container Labeling Disposal Procedure
Contaminated Solids Lined, sealed hazardous waste bin"Hazardous Waste - Solid"; list chemical constituentsArrange for pickup by institutional EHS
Contaminated Liquids Sealed, chemical-resistant container (e.g., glass or polyethylene)"Hazardous Waste - Liquid"; list chemical constituents and approximate concentrationsArrange for pickup by institutional EHS
Contaminated Sharps Puncture-resistant sharps container"Hazardous Waste - Sharps"; list chemical contaminantsArrange for pickup by institutional EHS
Empty Stock Container Original containerDeface original label; mark as "Empty"Triple rinse with a suitable solvent; dispose of rinsate as liquid hazardous waste. Dispose of the empty container according to institutional guidelines.[15]

Logical Flow for Chemical Waste Disposal

G start Waste Generated is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Place in Sharps Container is_sharp->sharps_container Yes liquid_container Place in Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Solid Waste Container is_liquid->solid_container No contact_ehs Arrange for EHS Pickup sharps_container->contact_ehs liquid_container->contact_ehs solid_container->contact_ehs

Caption: A decision-making diagram for the proper segregation of hazardous laboratory waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.